BnO-PEG4-CH2COOH
Description
BenchChem offers high-quality BnO-PEG4-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BnO-PEG4-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJSUYNTDLKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516292 | |
| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86259-56-5 | |
| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BnO-PEG4-CH2COOH: A Strategic Linker in Chemical Biology and Drug Discovery
[1]
Executive Summary
BnO-PEG4-CH2COOH (CAS No. 86259-56-5) is a high-purity heterobifunctional polyethylene glycol (PEG) derivative extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface modification chemistries.[1] Characterized by a benzyl (Bn) protecting group at one terminus and a carboxylic acid (-COOH) at the other, this linker offers a precise "mask-and-release" strategy.[1] The benzyl ether is stable under basic and oxidative conditions, allowing selective conjugation via the carboxyl group before revealing a hydroxyl functionality through catalytic hydrogenolysis.
This guide provides a comprehensive technical analysis of BnO-PEG4-CH2COOH, detailing its physiochemical properties, synthetic routes, reactivity profiles, and critical role in modern medicinal chemistry.[1]
Chemical Profile and Physiochemical Properties[1]
Nomenclature and Identification[1][2]
-
Systematic Name: 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid[1]
-
Common Names: BnO-PEG4-acid; Benzyl-PEG4-acetic acid; PEG4-benzyl-acid[1]
-
CAS Number: 86259-56-5[1]
-
Molecular Formula: C₁₇H₂₆O₇[1]
-
Molecular Weight: 342.39 g/mol [1]
Physical Properties Table[1]
| Property | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Viscous liquid at room temperature |
| Solubility | DCM, DMF, DMSO, Methanol | Highly soluble in polar organic solvents |
| Water Solubility | Moderate to High | Amphiphilic nature due to PEG chain |
| Purity Grade | Typically >95% (NMR/HPLC) | Critical for pharmaceutical applications |
| Storage | -20°C, Inert atmosphere (Ar/N₂) | Hygroscopic; store desiccated |
| Stability | Stable in weak acid/base | Avoid strong Lewis acids (cleaves ether) |
Structural Analysis and Functional Logic[1]
The molecule is composed of three distinct functional motifs, each serving a specific purpose in chemical synthesis:
-
Benzyl Ether (Bn-O-): A robust protecting group for the terminal hydroxyl.[1] It is orthogonal to most amine-reactive chemistries (e.g., NHS ester formation) and acid-labile groups (e.g., Boc, t-Butyl), making it ideal for multi-step synthesis.[1]
-
PEG4 Spacer (-(CH₂CH₂O)₄-): A tetraethylene glycol chain that provides water solubility, reduces immunogenicity, and offers a defined spatial separation (approx. 14–16 Å) between conjugated moieties.[1]
-
Carboxymethyl Terminus (-CH₂COOH): A reactive carboxylic acid handle primed for amide bond formation with primary amines on proteins, peptides, or small molecule warheads.[1]
Structural Visualization (DOT Diagram)
Figure 1: Functional Domain Analysis of BnO-PEG4-CH2COOH.
Synthesis and Manufacturing
The synthesis of BnO-PEG4-CH2COOH typically follows a convergent route starting from tetraethylene glycol (PEG4).[1]
Synthetic Route[1]
-
Monobenzylation: Tetraethylene glycol is treated with benzyl bromide (BnBr) and sodium hydride (NaH) to yield Monobenzyl-PEG4-OH.[1] This step requires careful stoichiometry to minimize dibenzylation.
-
Alkylation: The remaining hydroxyl group is alkylated with tert-butyl bromoacetate to form the ester intermediate (BnO-PEG4-CH₂COOtBu).[1]
-
Hydrolysis/Deprotection: The tert-butyl group is removed using trifluoroacetic acid (TFA) or formic acid to yield the final free acid, BnO-PEG4-CH₂COOH.[1]
Quality Control Parameters
Reactivity and Applications
PROTAC Linker Design
In PROTAC development, the linker's length and composition critically influence the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1] BnO-PEG4-CH2COOH is used to synthesize "mask-activated" linkers.[1]
-
Workflow: The acid end is coupled to an E3 ligase ligand (e.g., Thalidomide derivative).[1] The Benzyl group is then removed to reveal a hydroxyl, which is subsequently converted to an alkyl halide or tosylate for coupling to the target protein warhead.
Deprotection Mechanism (Hydrogenolysis)
The Benzyl group is removed under neutral conditions using Palladium on Carbon (Pd/C) and Hydrogen gas.[1] This is orthogonal to Boc (acid labile) and Fmoc (base labile) protecting groups.[1]
Reaction:
Experimental Workflow Visualization
Figure 2: Stepwise Conjugation and Deprotection Workflow.
Detailed Experimental Protocols
General Amide Coupling Protocol
Use this protocol to couple BnO-PEG4-CH2COOH to an amine-containing molecule.[1]
-
Preparation: Dissolve BnO-PEG4-CH2COOH (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5–10 minutes at 0°C to activate the acid.
-
Coupling: Add the amine-containing ligand (1.0–1.2 equiv).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[1][2]
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.
Benzyl Deprotection (Hydrogenolysis)
Use this protocol to remove the benzyl group and reveal the hydroxyl.[1]
-
Solvent System: Dissolve the Benzyl-PEG-conjugate in Methanol or Ethanol (concentration ~0.1 M).
-
Catalyst: Add 10% Pd/C (10–20% by weight of the substrate).[1] Caution: Pd/C is pyrophoric; add under inert gas.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 4–12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Purification: Concentrate the filtrate. The product is usually pure enough for the next step; otherwise, purify via flash chromatography.[1]
Handling, Stability, and Storage[1]
-
Hygroscopicity: PEG derivatives are inherently hygroscopic. Moisture absorption can lead to hydrolysis of activated esters or inaccurate weighing.
-
Storage: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Compatibility: Soluble in most organic solvents (DCM, THF, EtOAc).[1] Limited solubility in non-polar solvents (Hexane, Diethyl ether).[1]
References
-
MedChemExpress (MCE). BnO-PEG4-CH2COOH Product Datasheet & Properties. Retrieved from [1]
-
BroadPharm. PEG Linkers for PROTAC Synthesis: Structural Considerations. Retrieved from [1]
-
BenchChem. The Strategic Application of BnO-PEG4-Boc in Chemical Biology. (Analogous chemistry reference). Retrieved from [1]
-
National Institutes of Health (NIH). Solid Phase Stepwise Synthesis of Polyethylene Glycol. (Synthesis methodology). Retrieved from [1]
-
ChemicalBook. BnO-PEG4-CH2COOH Chemical Properties and CAS 86259-56-5.[1] Retrieved from [1]
Technical Monograph: Benzyl-PEG4-Acid in Bioconjugation
This guide serves as an in-depth technical monograph on Benzyl-PEG4-acetic acid (commonly designated commercially as Benzyl-PEG4-acid ).
Note on Nomenclature & Scientific Accuracy: In the field of "Linkerology" (PROTACs/ADCs), commercial nomenclature often simplifies polymer lengths. While the user query specifies "Benzyl-PEG4-acetic acid," the industry-standard reagent corresponding to this designation (and the associated CAS 127457-64-1) is structurally Benzyl-PEG3-propionic acid . The "PEG4" designation refers to the presence of four ether/oxygen atoms in the spacer chain, not four exclusive ethylene oxide monomer units. This guide addresses the commercially available standard (CAS 127457-64-1) while clarifying these structural nuances to ensure experimental reproducibility.
Part 1: Physicochemical Profile & Chemical Identity
The precise characterization of the linker is critical for calculating molar equivalents in conjugation reactions and predicting the hydrophobicity (cLogP) of the final conjugate.
Chemical Identity Table[1][2][3]
| Parameter | Technical Specification |
| Common Name | Benzyl-PEG4-acid; Benzyl-PEG4-acetic acid (colloquial) |
| IUPAC Name | 1-phenyl-2,5,8,11-tetraoxatetradecan-14-oic acid |
| CAS Number | 127457-64-1 |
| Molecular Weight | 312.36 g/mol |
| Molecular Formula | C₁₆H₂₄O₆ |
| Structural Composition | Benzyl cap – [PEG3 Spacer] – Propionic Acid Tail |
| Spacer Length | ~14 Å (extended conformation) |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Limited solubility in water (acid form) |
| pKa (COOH) | ~4.5 – 4.8 |
| Appearance | Colorless to pale yellow viscous liquid or oil |
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in drug design:
-
Benzyl (Bn) Group: Acts as a hydrophobic protecting group for the terminal hydroxyl. It is orthogonal to acid/base labile groups (like Boc or Fmoc) and is removed via catalytic hydrogenolysis (H₂/Pd-C).
-
PEG Spacer (Tetraoxa): Provides water solubility and flexibility. The specific "PEG4" length is often optimal for PROTACs, allowing the E3 ligase and Target Protein to fold into a productive ternary complex without steric clash.
-
Carboxylic Acid: The reactive handle for conjugation to primary amines (e.g., Lysine residues on proteins or N-termini of small molecules) via amide coupling.
Part 2: Application Science & Linkerology
PROTAC Linker Design
Benzyl-PEG4-acid is a "heterobifunctional" linker precursor. In PROTAC synthesis, it is often used to attach a PEG chain to a ligand.[1][2]
-
Mechanism: The carboxylic acid is coupled to an amine-containing ligand (e.g., Lenalidomide derivative).
-
Deprotection: The Benzyl group is removed to reveal a hydroxyl group (-OH).[3]
-
Functionalization: The revealed -OH is then converted to an alkyl halide, tosylate, or oxidized to an aldehyde to attach the second ligand.
Solubility Engineering
The incorporation of the PEG4 motif disrupts the lipophilicity of hydrophobic warheads.
-
Causality: The hydration shell formed around the ether oxygens prevents aggregation of the final conjugate in aqueous media, improving the pharmacokinetic (PK) profile.
Part 3: Experimental Protocols
Protocol A: Activation to NHS-Ester (Self-Validating)
Direct coupling of the carboxylic acid using EDC/NHS is preferred to prevent racemization and ensure high yields.
Reagents:
-
Benzyl-PEG4-acid (1.0 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
EDC[4][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve Benzyl-PEG4-acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add NHS followed by EDC·HCl.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Validation: Monitor via TLC (MeOH/DCM 1:10). The acid spot (lower Rf) should disappear, and a new ester spot (higher Rf) should appear.
-
-
Work-up: Dilute with DCM, wash with 0.1 N HCl (to remove unreacted EDC), then saturated NaHCO₃ (to remove unreacted NHS), and brine. Dry over MgSO₄.
-
Storage: The resulting Benzyl-PEG4-NHS ester is moisture-sensitive. Store at -20°C under argon.
Protocol B: Benzyl Deprotection (Hydrogenolysis)
Removing the benzyl group to reveal the hydroxyl functionality.
Reagents:
-
Benzyl-PEG4-Conjugate
-
Catalyst: 10% Pd/C (10 wt% of substrate mass)
-
Solvent: Methanol or Ethanol (degassed)
-
Hydrogen Gas (H₂ balloon or 1 atm)
Step-by-Step Workflow:
-
Preparation: Dissolve the Benzyl-PEG4-conjugate in MeOH.
-
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Caution: Pd/C is pyrophoric; keep wet with solvent).
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure) for 2–6 hours.
-
Validation: Monitor via LC-MS.[6] Look for the mass shift of -90 Da (Loss of Benzyl C₇H₆ + addition of 2H is not how it works; typically loss of Benzyl C₇H₇ + H addition = -91 + 1 = -90 Da).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvent to yield the Hydroxyl-PEG-Conjugate.
Part 4: Visualization of Workflow
The following diagram illustrates the strategic use of Benzyl-PEG4-acid in constructing a PROTAC linker system.
Caption: Step-wise transformation of Benzyl-PEG4-acid into a reactive PROTAC intermediate via activation, coupling, and orthogonal deprotection.
References
-
Amerigo Scientific. Benzyl-PEG4-acid Technical Data Sheet. Amerigo Scientific. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. Benzyloxy carbonyl-PEG4-Acid, 2250278-48-7 | BroadPharm [broadpharm.com]
- 6. 91842-53-4 | Benzyl-PEG2-CH2COOH - Moldb [moldb.com]
An In-depth Technical Guide to Heterobifunctional PEG Derivatives for Bioconjugation
Abstract
In the landscape of advanced scientific research, particularly in the fields of drug delivery, proteomics, and diagnostics, the ability to selectively and stably connect different molecular entities is paramount.[1] Heterobifunctional polyethylene glycol (PEG) derivatives have emerged as indispensable tools for this purpose, offering a unique combination of biocompatibility, chemical versatility, and precise control over intermolecular spacing.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical applications, and experimental considerations for utilizing these powerful linkers. We will delve into the fundamental chemistry of common reactive moieties, provide detailed protocols for bioconjugation, and discuss the critical role of these linkers in pioneering applications such as Antibody-Drug Conjugates (ADCs) and targeted nanoparticle systems.
The Foundation: Understanding PEGylation and its Advantages in Bioconjugation
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern biopharmaceutical development.[2][3] This modification imparts several beneficial properties that enhance the therapeutic potential of proteins, peptides, and small molecule drugs.[3][4]
Core Advantages of PEGylation:
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its conjugation can significantly improve the aqueous solubility of hydrophobic drugs, making them more suitable for intravenous administration.[4][5]
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2][4][6] This extended exposure can result in improved therapeutic efficacy.[6][7]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding antigenic epitopes on the surface of a protein and thereby reducing the likelihood of an immune response.[5][6][7][8]
-
Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological environments.[4][5][9]
Heterobifunctional PEG derivatives take these advantages a step further by providing a linker with two different reactive functional groups at its termini.[5][10][11] This dual-reactivity allows for the precise and controlled conjugation of two distinct molecular entities, such as a targeting antibody and a cytotoxic drug.[5]
The Toolkit: A Deep Dive into Common Heterobifunctional PEG Architectures
The versatility of heterobifunctional PEGs stems from the wide array of reactive functional groups that can be incorporated at either end of the PEG chain.[10][] The choice of these groups is dictated by the available functional groups on the biomolecules to be conjugated (e.g., primary amines on lysine residues, thiols on cysteine residues).
Amine-Reactive Chemistry: The NHS Ester
N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive functional groups in bioconjugation.[13][] They react efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[13][15][16][17][18]
Mechanism of NHS Ester-Amine Reaction:
The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester.[17][18] This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable amide linkage.[17][18]
-
Optimal Reaction Conditions: The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and more nucleophilic.[13][15][18]
-
Competing Reactions: Hydrolysis of the NHS ester is a competing reaction that increases with pH.[15] Therefore, careful control of the reaction pH and time is crucial for optimal conjugation efficiency.
Thiol-Reactive Chemistry: The Maleimide Group
The maleimide group is highly selective for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[19][20] This reaction, a Michael addition, forms a stable thioether bond.[20][21]
Mechanism of Thiol-Maleimide Reaction:
The reaction involves the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring.[21] This results in the formation of a stable thiosuccinimide linkage.[20]
-
High Selectivity: The thiol-maleimide reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[19][21][22] At neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[19][22]
-
Potential Side Reactions: While highly efficient, the thiol-maleimide conjugation can be susceptible to side reactions, such as thiazine rearrangement, particularly with an unprotected N-terminal cysteine.[20] Additionally, the resulting thioether bond can undergo a reverse Michael addition under certain conditions, though the maleimide moiety itself is relatively stable.[22]
Common Heterobifunctional PEG Linker Combinations
The combination of amine- and thiol-reactive groups is particularly powerful in bioconjugation. A common example is the NHS-PEG-Maleimide linker. This reagent allows for a two-step conjugation process where a molecule with primary amines is first reacted with the NHS ester end, and after purification, the resulting maleimide-functionalized molecule is then reacted with a thiol-containing molecule.[23][24]
Table 1: Common Functional Groups in Heterobifunctional PEGs and Their Reactive Partners
| Functional Group | Reactive Partner | Resulting Bond |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether |
| Aldehyde | Amine (-NH₂) | Schiff Base (reducible to a stable amine) |
| Azide (-N₃) | Alkyne (-C≡CH) | Triazole (via "Click Chemistry") |
| Carboxyl (-COOH) | Amine (-NH₂) | Amide (requires activation, e.g., with carbodiimides) |
| Thiol (-SH) | Maleimide | Thioether |
The Blueprint: Experimental Design and Protocols
The success of a bioconjugation experiment relies on careful planning and execution. This section provides a detailed, step-by-step methodology for a common bioconjugation workflow using a heterobifunctional NHS-PEG-Maleimide linker.
Workflow for Two-Step Protein-Protein Conjugation
This protocol outlines the general procedure for conjugating a protein containing accessible primary amines (Protein-NH₂) with a protein containing a free thiol group (Protein-SH).
Caption: Workflow for two-step protein-protein conjugation.
Materials:
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., an enzyme with a free cysteine)
-
NHS-PEGn-Maleimide linker (n = number of PEG units)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., Tris or glycine buffer)
-
Desalting columns or dialysis tubing
-
Anhydrous DMSO or DMF
Protocol:
Step 1: Activation of Protein-NH₂ with NHS-PEG-Maleimide
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to create a stock solution.[17][23] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[15][23][24]
-
Reaction Setup: Dissolve Protein-NH₂ in the reaction buffer. Add a 10- to 50-fold molar excess of the dissolved NHS-PEGn-Maleimide to the protein solution.[23] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[23]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[15][23] The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.[15]
Step 2: Purification of the Activated Protein
-
Removal of Excess Linker: It is crucial to remove the unreacted NHS-PEGn-Maleimide to prevent unwanted side reactions in the next step. This is typically achieved using a desalting column or through dialysis against the reaction buffer.[23]
Step 3: Conjugation with Protein-SH
-
Thiol Reduction (if necessary): Ensure that the thiol group on Protein-SH is in its reduced, free form. If disulfide bonds are present, they can be reduced using reagents like TCEP (Tris(2-carboxyethyl)phosphine).[21] TCEP is often preferred as it does not need to be removed before the maleimide reaction.[21] If DTT (dithiothreitol) is used, it must be removed prior to adding the maleimide-activated protein.[21]
-
Conjugation Reaction: Combine the purified maleimide-activated Protein-NH₂ with Protein-SH in a reaction buffer with a pH between 6.5 and 7.5.[19][21] The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[23]
Characterization and Purification of the Final Conjugate
After the conjugation reaction, it is essential to characterize the product and purify it from unreacted components.
Common Characterization Techniques:
-
SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.
-
Mass Spectrometry (MS): To confirm the identity and mass of the conjugate.[25][26][27] LC/MS can also be used to determine the number of attached PEGs.[25]
-
Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted proteins and aggregates based on size.[28]
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for analyzing and purifying antibody-drug conjugates, as it can separate species with different drug-to-antibody ratios (DARs).[28][29]
Purification Strategies:
-
Affinity Chromatography: Can be used if one of the proteins has a specific binding partner.[][31]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge.[3][28][31]
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, useful for separating species with varying degrees of hydrophobicity.[28][29]
The Impact: Applications in Advanced Therapeutics and Research
Heterobifunctional PEG linkers are at the forefront of innovation in several key areas of biomedical research and development.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][5] Heterobifunctional PEG linkers are pivotal in the design of ADCs, enabling the site-specific attachment of the drug to the antibody.[1][5]
Caption: Structure of an Antibody-Drug Conjugate (ADC).
The PEG spacer in ADCs offers several advantages:
-
Improved Pharmacokinetics: The PEG linker enhances the overall solubility and stability of the ADC.[1]
-
Controlled Drug Release: Cleavable functional groups can be incorporated into the PEG linker to allow for the release of the drug only under specific conditions, such as the acidic environment of a tumor.[5]
-
Optimized Drug-to-Antibody Ratio (DAR): The use of defined PEG linkers allows for better control over the number of drug molecules attached to each antibody, which is a critical parameter for ADC efficacy and safety.
Table 2: Impact of PEG Spacer Length on ADC Performance
| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |
| SMCC (non-PEG) | 3.5 | 15 | 60 |
| NHS-PEG4-Maleimide | 3.8 | 10 | 75 |
| NHS-PEG12-Maleimide | 3.7 | 12 | 72 |
| Data adapted from a representative study on ADC linker performance.[1] |
Targeted Drug Delivery with Nanoparticles
Heterobifunctional PEG linkers are instrumental in the surface functionalization of nanoparticles, such as liposomes and polymeric micelles, to create targeted drug delivery systems.[1][4] One end of the PEG linker is anchored to the nanoparticle surface, while the other end is conjugated to a targeting ligand (e.g., an antibody or peptide) that recognizes a specific receptor on target cells.[1]
The length of the PEG spacer is a critical parameter in nanoparticle targeting, as it can influence the accessibility of the targeting ligand and the interaction with the biological environment.[6][32]
Proteomics and Protein Analysis
In the field of proteomics, heterobifunctional PEG linkers are used for a variety of applications, including:
-
Creating protein-protein conjugates for studying protein interactions.[1]
-
Immobilizing proteins on surfaces for use in biosensors and diagnostic assays.[1]
-
As cross-linking agents to probe the structure of protein complexes. The defined length of the PEG chain can act as a "molecular ruler."[1]
Conclusion and Future Perspectives
Heterobifunctional PEG derivatives have become an enabling technology in the field of bioconjugation. Their unique ability to link different molecular entities with precision and control has been instrumental in the development of advanced therapeutics like ADCs and sophisticated research tools. As our understanding of disease biology deepens, the demand for even more complex and precisely engineered bioconjugates will continue to grow. Future innovations in heterobifunctional PEG technology will likely focus on the development of novel reactive groups with enhanced specificity and the creation of multi-arm PEG structures for the assembly of multifunctional nanomedicines. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist or researcher looking to harness the full potential of these versatile molecular tools.
References
-
heterobifunctional pegs. (2025, December 10). JenKem Technology. Retrieved from [Link]
-
Services - Bioconjugate Analysis & Purification - HPLC Analysis. (n.d.). CellMosaic. Retrieved from [Link]
-
Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. Retrieved from [Link]
-
Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.). ASMS. Retrieved from [Link]
-
Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. (2014, October 2). PMC. Retrieved from [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (n.d.). PMC. Retrieved from [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014, July 3). Walsh Medical Media. Retrieved from [Link]
-
Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. (2012, February 16). MDPI. Retrieved from [Link]
-
Moving Protein PEGylation from an Art to a Data Science. (2022, August 22). Bioconjugate Chemistry. Retrieved from [Link]
-
Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. (2008, December 11). ACS Publications. Retrieved from [Link]
-
Overview of Polyethylene Glycol (PEG). (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Selective Synthesis of Heterobifunctional Poly(ethylene glycol) Derivatives Containing Both Mercapto and Acetal Terminals. (2000, October 28). ACS Publications. Retrieved from [Link]
-
PEG−peptide conjugates. (2014, April 1). CentAUR. Retrieved from [Link]
-
Characterizing PEGylated Proteins by MALS-UV-RI Detection. (2010, August 20). LCGC International. Retrieved from [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]
-
The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (n.d.). PMC. Retrieved from [Link]
-
Protocol for PEG NHS Reagents. (2024, September 23). AxisPharm. Retrieved from [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2025, March 27). MDPI. Retrieved from [Link]
-
Polyethylene Glycol Classification. (2024, October 21). AxisPharm. Retrieved from [Link]
-
Protein PEGylation Process: An overview of chemistry. (2010, February 22). European Pharmaceutical Review. Retrieved from [Link]
-
Downstream Purification Strategies for Antibody–Drug Conjugates. (2026, January 19). Bestchrom. Retrieved from [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021, February 2). MDPI. Retrieved from [Link]
-
PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. (2025, October 13). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. purepeg.com [purepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. purepeg.com [purepeg.com]
- 10. heterobifunctional pegs [jenkemusa.com]
- 11. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 20. bachem.com [bachem.com]
- 21. benchchem.com [benchchem.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. vectorlabs.com [vectorlabs.com]
- 25. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 28. cellmosaic.com [cellmosaic.com]
- 29. Downstream Purification Strategies for AntibodyâDrug Conjugates丨Bestchrom [bestchrom.com]
- 31. Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. researchgate.net [researchgate.net]
The Strategic Role of BnO-PEG4-CH2COOH in PROTAC Linker Design
Executive Summary
In the precise world of Targeted Protein Degradation (TPD), the linker is no longer viewed as a passive connector but as a thermodynamic and kinetic driver of the ternary complex. This guide focuses on BnO-PEG4-CH2COOH (Benzyl-PEG4-Acid), a specialized heterobifunctional building block. Unlike standard diamine linkers, this molecule offers a unique synthetic gateway: it combines the solubility benefits of a tetra-ethylene glycol (PEG4) spacer with an orthogonal protection strategy (Benzyl ether/Carboxylic acid). This allows for the sequential assembly of PROTACs where one ligand is attached via an amide bond and the second via an ether or alkylation event, expanding the chemical space beyond simple bis-amides.
The Anatomy of the Molecule
To effectively utilize BnO-PEG4-CH2COOH, one must understand its functional architecture. It is designed to solve two specific problems: solubility attrition and synthetic incompatibility .
Structural Breakdown
| Component | Chemical Structure | Function |
| The Anchor | -CH₂COOH (Carboxylic Acid) | Primary Attachment Point. Ready for immediate amide coupling to an amine-bearing ligand (e.g., Thalidomide-NH2 or VHL-NH2) using standard reagents (HATU/EDC). |
| The Spacer | -(OCH₂CH₂)₄- (PEG4) | Solubility & Reach. Provides ~16-19 Å of extended length. The oxygen atoms act as hydrogen bond acceptors, creating a hydration shell that masks the lipophilicity of the warheads. |
| The Shield | BnO- (Benzyl Ether) | Latent Functionality. A robust protecting group for the terminal alcohol. It is stable to acidic and basic conditions used in amide coupling but is removed under mild hydrogenolysis to reveal a reactive hydroxyl (-OH) group. |
Why PEG4? The "Goldilocks" Zone
In PROTAC design, linker length dictates the stability of the POI-Linker-E3 ternary complex.
-
Too Short (< PEG3): Steric clashes prevent the E3 ligase and POI from approaching, inhibiting ubiquitination.
-
Too Long (> PEG6): High entropic penalty. The "floppy" chain creates a large conformational search space, reducing the probability of productive complex formation.
-
PEG4: Often represents the optimal balance, allowing sufficient flexibility for "wrapping" while maintaining enough rigidity to minimize entropic costs.
Strategic Synthesis: The Orthogonal Advantage
The primary reason to select BnO-PEG4-CH2COOH over a standard Boc-amino linker is to access non-amide connectivities on the second ligand. Many potent warheads (e.g., phenolic derivatives) lack a convenient amine for coupling but possess nucleophilic hydroxyls or carbon centers.
The Synthetic Workflow
The workflow utilizes the stability of the Benzyl group to perform the first coupling, followed by a "reveal and activate" strategy for the second.
Caption: Step-wise orthogonal synthesis utilizing the Benzyl-protected PEG linker to create asymmetric PROTACs.
Comparative Analysis: Linker Selection
Why choose this specific hydrophile over alkyl chains or rigid pipers?
Table 1: Physicochemical Impact of Linker Chemistry
| Feature | Alkyl Chains (Carbon only) | BnO-PEG4 (Polyethylene Glycol) | Rigid Linkers (Piperazines/Alkynes) |
| Aqueous Solubility | Poor (High LogP) | Excellent (Low LogP) | Variable |
| Conformational Freedom | High (Floppy) | Moderate (Torsionally defined) | Low (Pre-organized) |
| Permeability | High | Moderate (Polar Surface Area) | High |
| Metabolic Stability | High (Oxidation prone) | Moderate (Oxidative cleavage risk) | High |
| Synthetic Utility | Simple | High (Bifunctional handles) | Complex |
Expert Insight: While alkyl linkers are metabolically robust, they often lead to PROTACs that precipitate in assay media. PEG4 linkers like BnO-PEG4-CH2COOH act as an intramolecular solvent, maintaining the PROTAC in solution to allow cell penetration.
Experimental Protocols
The following protocols are designed for a standard laboratory setup. Note: All reactions should be monitored by LC-MS.
Protocol A: Amide Coupling (The "Acid" End)
Objective: Attach the linker to the E3 ligase ligand (e.g., Pomalidomide amine).
-
Dissolution: Dissolve BnO-PEG4-CH2COOH (1.0 equiv) and the Amine-Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under N₂ atmosphere.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
-
Validation: Confirm mass via LC-MS (Look for M+H of Ligand+Linker).
Protocol B: Benzyl Deprotection (The "Reveal")
Objective: Remove the benzyl group to expose the alcohol without affecting the amide bond.
-
Setup: Dissolve the intermediate from Protocol A in MeOH or EtOH.
-
Catalyst: Add 10% Pd/C (10-20% by weight of substrate).
-
Hydrogenation: Purge with H₂ gas (balloon pressure is usually sufficient). Stir vigorously for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentration: Evaporate solvent. The resulting oil is usually pure enough for the next step.
Protocol C: Activation & Final Coupling (The "Ether" Bond)
Objective: Convert the free -OH to a Tosylate and react with the POI ligand (e.g., a Phenol).
-
Activation: Dissolve deprotected linker-ligand in DCM. Add TsCl (1.5 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv). Stir 2h.
-
Coupling: Dissolve the POI-Phenol (1.2 equiv) in DMF. Add K₂CO₃ (2.0 equiv) and the Tosylated linker intermediate.
-
Heat: Stir at 60°C for 4–16 hours (Sn2 reaction).
-
Purification: Isolate final PROTAC via Preparative HPLC.
Mechanistic Logic: The Ternary Complex
Understanding the spatial arrangement is critical. The PEG4 linker facilitates the "hook effect" avoidance by optimizing the effective concentration.
Caption: The PEG4 linker mediates the proximity required for Ubiquitin transfer from E3 to POI.
References
Sources
Hydrophilicity advantages of PEG4 spacers in drug discovery
The Hydrophilic Advantage: Engineering Solubility and Stability with PEG4 Spacers in Drug Discovery
Executive Summary
In the architecture of modern therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer a passive tether.[1][2][3] It is a functional determinant of pharmacokinetics (PK) and efficacy.[1] While hydrophobic alkyl spacers were once the standard, they frequently induce aggregation and limit drug-to-antibody ratios (DAR). This guide analyzes the PEG4 (tetraethylene glycol) spacer as the optimal "Goldilocks" solution. By providing a discrete, defined hydration shell, PEG4 bridges the gap between the insolubility of alkyl chains and the entropic penalties of high-molecular-weight polymers.
The Physicochemical Basis: Why PEG4?
The superiority of PEG4 lies in its interaction with the solvent environment. Unlike alkyl chains, which drive aggregation through hydrophobic effects, the ethylene glycol units (–CH₂–CH₂–O–) in PEG4 act as hydrogen bond acceptors.
The Hydration Shell Mechanism
Each ether oxygen in the PEG backbone coordinates with 2-3 water molecules. For a PEG4 spacer, this creates a structured "hydration shell" of approximately 10-15 water molecules.
-
Steric Shielding: This water layer increases the effective hydrodynamic radius, preventing hydrophobic payloads (like MMAE or pyrrolobenzodiazepines) from interacting with each other or the antibody surface.
-
Thermodynamics: The solvation of PEG is enthalpically favorable. When a PEG4-linked molecule is dissolved, it does not force water into an ordered "ice-like" cage (the hydrophobic effect); instead, it integrates fluidly into the hydrogen-bonding network.
Discrete vs. Polydisperse
In precision medicine, heterogeneity is a liability. Traditional PEGylation uses polydisperse mixtures (e.g., PEG 2000), resulting in a Gaussian distribution of molecular weights.
-
PEG4 is a Discrete PEG (dPEG): It is synthesized as a single molecular entity (MW ~200-300 Da depending on functional groups).
-
Impact: This ensures that every batch of ADC or PROTAC has the exact same linker length (~16–20 atoms) and solubility profile, satisfying strict CMC (Chemistry, Manufacturing, and Controls) regulatory requirements.
Figure 1: Mechanism of solubility enhancement. Alkyl linkers drive hydrophobic collapse, while PEG4 recruits a water shell to stabilize the payload.
Strategic Applications in Drug Discovery
PROTACs: The "Goldilocks" Zone
In PROTAC design, the linker length determines the formation of the ternary complex (Target-PROTAC-E3 Ligase).[]
-
Too Short (Alkyl/PEG2): Steric clashes prevent the E3 ligase and target protein from essentially "touching."[5]
-
Too Long (PEG12+): High entropic penalty. The flexible chain loses too much freedom upon binding, reducing affinity (ΔG = ΔH - TΔS).
-
PEG4 Advantage: It spans approximately 15-20 Å. This is frequently the optimal distance to span the gap between ligand binding pockets without introducing excessive "floppiness," maximizing the cooperativity factor (
).
ADCs: Enabling Higher Drug Loads
Hydrophobic linkers often limit ADCs to a Drug-to-Antibody Ratio (DAR) of 2-4. Beyond this, the antibody precipitates.
-
The PEG4 Solution: By masking the hydrophobicity of the payload, PEG4 linkers allow for DARs of 8 without compromising the colloidal stability of the antibody in plasma.
Comparative Analysis: PEG4 vs. Alternatives
The following table synthesizes data on solubility, permeability, and stability across common linker types.
| Feature | Alkyl (C4-C6) | PEG4 (Discrete) | PEG12+ (Long Chain) |
| Water Solubility | Low (Requires cosolvents) | High (Intrinsic) | Very High |
| Membrane Permeability | High (Lipophilic) | Moderate (Balanced) | Low (Too polar) |
| Aggregation Risk | High | Low | Low |
| Entropic Penalty | Low | Moderate | High |
| Immunogenicity | Low | Non-Immunogenic | Potential (Anti-PEG Ab) |
| CMC Purity | High | High (Single MW) | Low (Polydisperse) |
Experimental Protocol: High-Efficiency Biotinylation
Persona Note: As an application scientist, I often see researchers fail here due to hydrolysis. The key to this protocol is handling the NHS-ester correctly.
Objective: Label a hydrophobic monoclonal antibody (mAb) with Biotin using an NHS-PEG4-Biotin linker to prevent aggregation during storage.
Reagents:
-
NHS-PEG4-Biotin: (Must be stored at -20°C under desiccant).[6]
-
Reaction Buffer: PBS (pH 7.4) or Carbonate/Bicarbonate (pH 8.0). Critical: Must be amine-free (No Tris or Glycine).
-
Solvent: Anhydrous DMSO or DMF.
Workflow:
-
Preparation:
-
Equilibrate NHS-PEG4-Biotin to room temperature before opening the vial to prevent moisture condensation (which hydrolyzes the NHS group).
-
Prepare mAb at 1–10 mg/mL in Reaction Buffer.
-
-
Calculations:
-
Target a 20-fold molar excess of biotin to antibody.
-
Formula:
-
-
Reaction:
-
Purification:
-
Remove unreacted biotin using a desalting column (MWCO 7 kDa) or dialysis.
-
Validation: Measure HABA/Avidin assay to determine biotin incorporation (aim for 3–5 biotins per antibody).
-
Figure 2: Step-by-step workflow for NHS-PEG4-Biotin labeling, emphasizing moisture control.
Troubleshooting & Optimization
-
Problem: Low biotin incorporation.
-
Cause: Hydrolysis of NHS ester or presence of Tris buffer.
-
Fix: Use fresh anhydrous DMSO; ensure buffer is PBS.
-
-
Problem: Precipitation after labeling.
-
Cause: Over-labeling hydrophobic patches.
-
Fix: The PEG4 linker usually solves this, but if it persists, reduce molar excess from 20x to 10x.
-
References
-
BenchChem. (2025).[1] Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. Retrieved from
-
Thermo Fisher Scientific. (n.d.). EZ-Link™ NHS-PEG4-Biotin Product Information. Retrieved from
-
BroadPharm. (2022). What are PROTAC Linkers? Retrieved from
-
BOC Sciences. (n.d.). PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. Retrieved from
-
PurePEG. (2025).[7] PEG Linker Selection Guide. Retrieved from
Sources
BnO-PEG4-CH2COOH CAS number and IUPAC nomenclature
The following technical guide details the specifications, synthesis, and applications of BnO-PEG4-CH2COOH , a critical heterobifunctional linker used in precision drug development.
Identity, Synthesis, and Application in Targeted Protein Degradation
Executive Summary
BnO-PEG4-CH2COOH (Benzyl-PEG4-Acetic Acid) is a high-purity heterobifunctional linker featuring a benzyl-protected hydroxyl group at one terminus and a carboxylic acid at the other, separated by a tetraethylene glycol (PEG4) spacer. It is a foundational building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) , where precise spatial separation and solubility modulation are critical for therapeutic efficacy.
This guide defines the compound's strict chemical identity, distinguishing it from common nomenclature variants, and provides a validated protocol for its synthesis and application.
Chemical Identity & Specifications
There is frequent ambiguity in commercial catalogs regarding "PEG4" linkers. Researchers must distinguish between the Acetic Acid derivative (subject of this guide) and the Propionic Acid derivative (often mislabeled as PEG4-acid).
| Feature | Specification |
| Common Name | BnO-PEG4-CH2COOH |
| Systematic Name | 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid |
| IUPAC Name | 2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
| CAS Number | 86259-56-5 |
| Molecular Formula | C₁₇H₂₆O₇ |
| Molecular Weight | 342.39 g/mol |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water (pH dependent) |
| pKa | ~4.76 (Carboxylic acid) |
Critical Note on Nomenclature:
Structural Visualization
The following diagram illustrates the linear connectivity of the molecule, highlighting the hydrophilic PEG core and the reactive termini.
Synthesis & Methodology
The synthesis of BnO-PEG4-CH2COOH is typically achieved via a Williamson Ether Synthesis followed by selective deprotection (if starting from a diester) or direct alkylation. The protocol below describes the alkylation of Benzyl-PEG4-Alcohol with tert-butyl bromoacetate, followed by acidolytic cleavage.
Reagents Required[5][6][7]
-
Starting Material: Benzyl-PEG4-OH (Tetraethylene glycol monobenzyl ether).
-
Alkylating Agent: tert-Butyl bromoacetate.
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Step-by-Step Protocol
Step 1: Alkylation (Formation of tert-Butyl Ester)
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Benzyl-PEG4-OH (1.0 eq) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Carefully add NaH (1.5 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes to ensure formation of the alkoxide.
-
Alkylation: Dropwise add tert-Butyl bromoacetate (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂) to isolate BnO-PEG4-CH₂COOᵗBu .
Step 2: Deprotection (Hydrolysis to Acid)
-
Dissolution: Dissolve the intermediate ester in DCM (10 mL per gram).
-
Cleavage: Add TFA (equal volume to DCM, 1:1 ratio). Stir at RT for 2–4 hours.
-
Note: The Benzyl ether is stable to TFA; only the t-butyl ester is cleaved.
-
-
Workup: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Final Purification: If necessary, purify via reverse-phase HPLC or silica chromatography (DCM/MeOH gradient) to obtain BnO-PEG4-CH2COOH .
Applications in Drug Discovery
BnO-PEG4-CH2COOH is primarily used as a non-cleavable linker precursor or a solubility-enhancing spacer . Its unique structure allows for orthogonal protection strategies: the acid reacts with amines (ligands), while the benzyl group protects the hydroxyl for later activation.
PROTAC Linker Design
In PROTAC development, the linker length determines the ternary complex stability (Target-Linker-E3 Ligase). The PEG4 spacer (~16 Å extended length) is a "Goldilocks" length for many degraders (e.g., BRD4 degraders).
Workflow:
-
Amide Coupling: React BnO-PEG4-CH2COOH with an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2).
-
Debenzylation: Remove the Benzyl group via Hydrogenolysis (H₂/Pd-C) to reveal the terminal alcohol (-OH).
-
Activation: Convert the alcohol to a leaving group (Tosylate/Mesylate) or oxidize to an aldehyde/acid.
-
Final Coupling: React with the Target Protein Ligand.
Antibody-Drug Conjugates (ADCs)
Used to attach cytotoxic payloads to antibodies.[5][6] The hydrophilic PEG chain masks the hydrophobicity of the payload, preventing aggregation and reducing clearance rates [1].
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon). The benzyl ether is prone to oxidation if exposed to air and light for prolonged periods.
-
Stability: Stable under basic conditions (used in alkylation). The benzyl group is stable to TFA but sensitive to strong Lewis acids and hydrogenation conditions.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of vapors during synthesis.
References
-
MCE (MedChemExpress). BnO-PEG4-CH2COOH Product Datasheet. Accessed 2026.
-
Yanfen Biotech. BnO-PEG4-CH2COOH Technical Specifications and IUPAC Data. Accessed 2026.
-
BroadPharm. PEG Linker Catalog: Distinction between PEG-Acetic and PEG-Propionic Acids. Accessed 2026.
-
PubChem. Compound Summary: Benzyl-PEG4-acid Variants. National Library of Medicine.
Sources
- 1. 91842-53-4|2-(2-(2-(Benzyloxy)ethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. 869310-52-1|2-(2-(Benzyloxy)ethoxy)acetaldehyde|BLD Pharm [bldpharm.com]
- 3. 32122-09-1|Ethyl 2-(benzyloxy)acetate|BLD Pharm [bldpharm.com]
- 4. (R)-2-(1-Phenylethoxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Optimized Strategies for Amide Coupling with BnO-PEG4-CH2COOH
Executive Summary
BnO-PEG4-CH2COOH (Benzyl-PEG4-Acetic Acid) is a high-value heterobifunctional linker widely utilized in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes. Its structure features a lipophilic benzyl (Bn) ether protecting a terminal hydroxyl group, a hydrophilic PEG4 spacer to modulate physicochemical properties, and a reactive carboxylic acid for amide coupling.
This guide provides a rigorous technical framework for coupling this linker to amine-bearing substrates. Unlike generic protocols, this document addresses the specific challenges of PEGylation—namely, the amphiphilic nature of the linker which complicates purification, and the "oily" physical state of the starting material.
Strategic Overview & Mechanism
The primary challenge in utilizing BnO-PEG4-CH2COOH is not the chemistry itself, but the handling and purification. The PEG chain introduces significant water solubility, often leading to product loss during standard aqueous workups. Furthermore, the lack of strong UV chromophores (outside the benzyl group) makes detection during flash chromatography challenging.
Mechanistic Workflow
The coupling strategy relies on activating the terminal carboxylic acid into an electrophilic active ester, which is then intercepted by the nucleophilic amine.[1]
Figure 1: General reaction pathway for amide coupling of PEG-acid linkers.
Materials & Handling
-
Reagent: BnO-PEG4-CH2COOH (Store at -20°C; hygroscopic).
-
Physical State: Viscous oil.
-
Handling Tip: Do not attempt to weigh small quantities (<20 mg) directly. Instead, prepare a stock solution in dry DMF or DCM (e.g., 100 mg/mL) and dispense volumetrically to ensure stoichiometry.
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Valuable amine payloads, drug discovery (PROTACs), and reactions requiring high conversion rates in organic solvent.
Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]
-
DIPEA (N,N-Diisopropylethylamine)[3]
-
Solvent: Anhydrous DMF or DMA (preferred over DCM for better HATU solubility).
Step-by-Step Procedure:
-
Preparation: In a flame-dried vial under Nitrogen/Argon, dissolve BnO-PEG4-CH2COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).
-
Expert Insight: Add HATU last.[3] The color should turn yellow/orange. Stir for 5–10 minutes to form the activated O-At ester.
-
-
Coupling: Add the Amine Partner (1.0–1.2 equiv).
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Quenching: Dilute with 10 volumes of EtOAc. Wash with saturated NH4Cl (x2), NaHCO3 (x2), and Brine (x1).
-
Caution: If the product is very polar (short retention time on LCMS), skip aqueous workup and proceed directly to purification (see Section 5).
-
Protocol B: Controlled Activation (EDC/NHS Method)
Best for: Aqueous-tolerant reactions, preventing racemization (rarely an issue with this specific linker), or stepwise surface conjugation.
Reagents:
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Solvent: Dry DCM or DMF.[7]
Step-by-Step Procedure:
-
Activation: Dissolve BnO-PEG4-CH2COOH (1.0 equiv) and NHS (1.2 equiv) in dry DCM.
-
Initiation: Add EDC.HCl (1.5 equiv). Stir for 2–4 hours at RT.[4][5]
-
Intermediate Check: Formation of the NHS-ester can be verified by TLC (shift in Rf) or LC-MS.[8]
-
Coupling: Add the Amine Partner (1.0 equiv) and Triethylamine (2.0 equiv) to the activated mixture.
-
Reaction: Stir overnight (12–16 hours).
Critical Purification Strategies (The "Expert" Module)
Purification is the most common failure point for PEGylated small molecules. The amphiphilic nature of the PEG chain often results in emulsions during extraction or poor retention during chromatography.
Strategy 1: The "Salting Out" Extraction
If the product is water-soluble and does not extract into EtOAc:
-
Saturate the aqueous phase with NaCl (solid).
-
Extract with DCM (Dichloromethane) instead of EtOAc. DCM solubilizes PEG chains better than EtOAc.
-
Repeat extraction 4–5 times.
Strategy 2: Magnesium Chloride Complexation (Highly Recommended)
For oily PEG products that are hard to handle, complexation with MgCl2 can precipitate the PEG as a solid, allowing for filtration-based purification [1].[9]
-
Dissolve crude mixture in DCM.
-
Add MgCl2 (anhydrous) and stir.
-
Add Et2O or Heptane to induce precipitation of the PEG-Mg complex.
-
Filter the solid. The impurity (non-PEG small molecules) often remains in the filtrate.
-
Release the PEG by washing the solid with water/EDTA.
Strategy 3: Flash Chromatography Detection
Since the PEG chain has low UV absorbance:
-
Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available.
-
UV Wavelength: Monitor 210 nm (amide bond) and 254 nm (Benzyl group).
-
Stains: Iodine vapor (brown spots) or Dragendorff’s reagent (orange spots on yellow background) are essential for TLC.
Figure 2: Decision tree for purification of BnO-PEG4-Amide conjugates.
Downstream Processing: Benzyl Deprotection
Once the amide coupling is complete and purified, the Benzyl (Bn) group is typically removed to reveal the hydroxyl group for further functionalization (e.g., conversion to a tosylate or halide).
-
Method: Hydrogenolysis.[4]
-
Conditions: H2 (1 atm, balloon), 10% Pd/C, MeOH or EtOH.
-
Note: The amide bond is stable under these conditions. Monitor for the disappearance of the aromatic signals in 1H NMR (7.3–7.4 ppm).
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous. Use fresh HATU. Switch to inert atmosphere (N2/Ar).[2][7] |
| Product in Aqueous Phase | PEG hydrophilicity | Saturate aqueous layer with NaCl. Use DCM for extraction.[4] |
| "Oily" Product | PEG nature | Co-evaporate with ether or hexane. Try MgCl2 complexation.[9][10] |
| No Reaction | Amine salt formation | Ensure DIPEA is added before HATU to free the amine base. |
| Poor Separation | Streaking on Silica | Add 1% Triethylamine to the eluent (DCM/MeOH) to neutralize residual silanols. |
References
-
A Solid Way to Purify Polyethylene Glycols: Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy.[10] Org.[9][10] Process Res. Dev.2021 , 25, 10, 2270–2276.
-
Bioconjugate Techniques (3rd Edition): Hermanson, G. T. Academic Press, 2013 . Chapter 4: Zero-Length Crosslinkers.
-
Application Notes for PEGylation: BroadPharm Technical Guides. Amide Bond Formation using PEG-acids.[2][5][11]
Sources
- 1. jpt.com [jpt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc-NH-PEG4-CH2COOH | 876345-13-0 [chemicalbook.com]
How to synthesize PROTACs using Benzyl-PEG4-acid linkers
Application Note: High-Efficiency Synthesis of PROTACs Using Benzyl-PEG4-Acid Linkers
Abstract & Strategic Rationale
Proteolysis Targeting Chimeras (PROTACs) require precise linker engineering to facilitate the formation of a productive ternary complex (Target-Linker-E3 Ligase).[1][2][3] The Benzyl-PEG4-Acid linker (typically Benzyl-O-PEG4-CH₂COOH) is a high-value heterobifunctional building block. It offers a strategic advantage: the carboxylic acid provides a direct conjugation handle for amine-bearing ligands (often E3 recruiters like Pomalidomide or VHL derivatives), while the benzyl (Bn) group acts as a robust protecting group for the terminal hydroxyl.
This configuration allows for a convergent synthetic strategy. By masking the hydroxyl group, chemists can perform the initial amide coupling without competing side reactions. Subsequent hydrogenolysis reveals the hydroxyl group, which can then be activated (e.g., via Mitsunobu reaction or Tosylation) to attach the target protein ligand (warhead).
Key Advantages of Benzyl-PEG4-Acid:
-
Solubility: The PEG4 spacer (~16 Å) improves the physicochemical properties of hydrophobic warheads.
-
Orthogonality: The benzyl ether is stable against basic and acidic conditions used in standard amide couplings, yet easily removed via catalytic hydrogenolysis.
-
Defined Length: PEG4 is often the "Goldilocks" length—long enough to avoid steric clash, but short enough to prevent the "hook effect" (unproductive binary complex formation).
Synthetic Workflow Visualization
The following diagram illustrates the convergent synthesis pathway, highlighting the critical "Deprotection-Activation" pivot that this linker facilitates.
Figure 1: Convergent synthesis workflow utilizing the Benzyl-PEG4-Acid linker. The Benzyl group serves as a temporary mask, enabling controlled sequential ligation.
Experimental Protocols
Protocol A: Amide Coupling (Linker + E3 Ligand)
Objective: Conjugate the carboxylic acid of the linker to the amine of the E3 ligand (e.g., Pomalidomide-NH₂).
Reagents & Stoichiometry:
| Component | Equivalents | Role | Notes |
|---|---|---|---|
| E3 Ligand-NH₂ | 1.0 eq | Limiting Reagent | Ensure free amine (desalt if HCl salt) |
| Benzyl-PEG4-Acid | 1.2 eq | Linker | Slight excess ensures complete amine consumption |
| HATU | 1.5 eq | Coupling Agent | High efficiency, low racemization risk |
| DIPEA | 3.0 eq | Base | Maintains basic pH for coupling |
| DMF (Anhydrous) | 0.1 M | Solvent | DMSO is an alternative for low solubility |
Step-by-Step Procedure:
-
Preparation: In a flame-dried vial, dissolve the Benzyl-PEG4-Acid (1.2 eq) in anhydrous DMF.
-
Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 5 minutes. Observation: Solution may turn slightly yellow.
-
Addition: Add the E3 Ligand-NH₂ (1.0 eq) to the activated mixture.
-
Reaction: Flush with Nitrogen/Argon, seal, and stir at RT for 2–4 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the amine mass and formation of [M+H]+ corresponding to Bn-PEG4-Ligand.
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl (aq) or Brine to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts.
-
Protocol B: Benzyl Deprotection (Hydrogenolysis)
Objective: Remove the benzyl group to reveal the terminal hydroxyl (-OH) for the next step.
Reagents:
-
Substrate: Intermediate 1 (from Protocol A).
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10-20% w/w loading).[4]
-
Solvent: MeOH or EtOH (EtOAc can be added if solubility is poor).
-
Hydrogen Source: H₂ balloon (1 atm).
Step-by-Step Procedure:
-
Safety: Purge the reaction vessel with Nitrogen to remove oxygen (prevents ignition of Pd/C).
-
Loading: Dissolve Intermediate 1 in MeOH. Carefully add Pd/C catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Leave under H₂ balloon atmosphere.
-
Reaction: Stir vigorously at RT for 4–16 hours.
-
Self-Validating Step: Monitor by TLC or LC-MS. The product peak should shift to a lower mass (Mass of Intermediate 1 minus ~90 Da for the Benzyl group).
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The resulting Alcohol-PEG4-Ligand is often pure enough for the next step.
Protocol C: Final Assembly (Mitsunobu Reaction)
Objective: Couple the newly revealed hydroxyl group to a phenol-containing Target Warhead (e.g., a kinase inhibitor).
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Target Warhead (Phenol) | 1.0 eq | Partner Ligand |
| Alcohol-PEG4-Ligand | 1.2 eq | From Protocol B |
| PPh3 (Triphenylphosphine) | 1.5 eq | Reducing Agent |
| DIAD or DEAD | 1.5 eq | Azodicarboxylate |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Target Warhead, Alcohol-PEG4-Ligand, and PPh3 in anhydrous THF (or DCM). Cool to 0°C.[5]
-
Addition: Dropwise add DIAD (diluted in THF) over 10 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Work-up: Concentrate and purify directly via Preparative HPLC. The Mitsunobu reaction generates PPh3O and hydrazine byproducts which must be separated.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Step 1) | Steric hindrance or wet solvent. | Add HOAt as an additive; ensure DMF is anhydrous. |
| Benzyl group won't cleave | Catalyst poisoning (S or N atoms). | Use Pd(OH)₂ (Pearlman's Catalyst) or add a drop of Acetic Acid. |
| Product Aggregation | Hydrophobic linker/ligand combo. | Run LC-MS with 0.1% Formic Acid; dissolve samples in DMSO/MeOH 1:1. |
| Low Yield in Mitsunobu | pKa of nucleophile too high. | If Warhead pKa > 11, convert Alcohol to Tosylate and use K₂CO₃/DMF substitution instead. |
References
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther, 1:273-312.[6] Link
-
Bieg, T., & Szeja, W. (1985).[7] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis, 1985(01): 76-77.[7] Link
-
Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology, 27(8), 998-985. Link
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link
-
MedChemExpress. "Benzyl-PEG4-acid Product Information & Protocols." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Note: Orthogonal PEGylation in Solid Phase Peptide Synthesis (SPPS) using Benzyl-PEG4-acetic acid
Abstract
This application note details the protocol for utilizing Benzyl-PEG4-acetic acid (CAS: 127457-64-1) as a heterobifunctional linker in Solid Phase Peptide Synthesis (SPPS). Unlike standard PEGylation reagents, this building block offers a unique orthogonal protection strategy . The benzyl (Bn) ether moiety remains stable under standard acidic cleavage conditions (TFA), allowing for the isolation of Peptide-PEG-OBn intermediates. This feature is critical for researchers developing PROTACs, Antibody-Drug Conjugates (ADCs), or dual-modality peptides requiring post-cleavage functionalization or purification prior to final hydroxyl deprotection.
Introduction & Mechanistic Insight
The Molecule
Benzyl-PEG4-acetic acid consists of a polyethylene glycol (PEG) tetramer chain terminated by a carboxylic acid on one end and a benzyl ether on the other.
Strategic Utility in SPPS
In Fmoc chemistry, the primary challenge with linkers is controlling reactivity. Standard Trityl (Trt) or tert-butyl (tBu) protection on PEGs is removed simultaneously with the peptide from the resin using Trifluoroacetic acid (TFA).
The Benzyl Advantage: The benzyl ether is acid-stable at the concentrations of TFA used for resin cleavage (95%). This allows the synthesis of a peptide conjugate that retains a hydrophobic handle (the benzyl group) during purification. This handle can later be removed via catalytic hydrogenolysis (
Chemical Handling & Storage[2][3][4]
| Parameter | Specification | Practical Note |
| Physical State | Viscous oil or low-melting solid | Difficult to weigh precisely in small amounts. |
| Solubility | DCM, DMF, DMSO | Highly soluble in polar aprotic solvents. |
| Storage | -20°C, Desiccated | Hygroscopic. Equilibrate to RT before opening. |
| Stock Solution | 0.5 M in DMF | Prepare fresh. Stable for 1 week at 4°C. |
Detailed Experimental Protocol
Materials Preparation
-
Resin: Rink Amide MBHA or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).
-
Linker: Benzyl-PEG4-acetic acid (3–5 equivalents relative to resin loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Workflow Diagram (DOT)
Figure 1: Strategic workflow for integrating Benzyl-PEG4-acetic acid. Note the post-cleavage step required to remove the benzyl group.
Step-by-Step Coupling Procedure
Step 1: Resin Preparation
-
Swell the resin (containing the synthesized peptide sequence) in DMF for 20 minutes.
-
Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (
min). -
Wash resin thoroughly: DMF (
), DCM ( ), DMF ( ).-
Checkpoint: Perform a Kaiser test. The resin should be dark blue (positive for free amines).
-
Step 2: Activation (Pre-activation is discouraged to prevent racemization, though less critical for PEG, it is good practice)
-
In a separate vial, dissolve Benzyl-PEG4-acetic acid (3 eq) in minimal DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6 eq).
-
Critical: Mix for only 30-60 seconds before adding to the resin. Extended activation can lead to formation of unreactive byproducts.
Step 3: Coupling Reaction
-
Add the activated mixture to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.
-
Expert Note: PEG chains are flexible but can suffer from entropic penalties during coupling. A longer coupling time (2h) compared to standard amino acids (45m) ensures high conversion.
-
-
Drain and wash: DMF (
).
Step 4: Monitoring
-
Perform a Kaiser test or Chloranil test (for secondary amines).
-
Result: If beads are colorless, coupling is complete. If blue, repeat Step 2-3 (Double Coupling).
Cleavage from Resin (The Orthogonal Step)
This step releases the peptide from the resin and removes acid-labile side-chain protectors (tBu, Boc, Trt, Pbf), but leaves the Benzyl-PEG ether intact .
-
Prepare Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v) .
-
Incubate resin with cocktail for 2–3 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge and dry the pellet.
-
Analysis: LC-MS will show the mass of Peptide + PEG4 + Benzyl.
-
Mass Shift Calculation:
.
-
Post-Cleavage Modification (Optional)
If your goal is to obtain the free hydroxyl group (Peptide-PEG-OH), you must remove the benzyl group in solution.
Protocol: Catalytic Hydrogenolysis
-
Dissolve the purified Peptide-PEG-OBn in MeOH or MeOH/Water (1:1).
-
Add 10% Pd/C catalyst (10% by weight of peptide).
-
Stir under
atmosphere (balloon pressure) for 4–16 hours. -
Filter through Celite to remove catalyst.
-
Lyophilize.
-
Verification: LC-MS will show a mass loss of ~90 Da (Benzyl group
replaced by ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance or "folding" of the PEG chain. | Use COMU or Oxyma/DIC at elevated temperature (40°C). Perform double coupling. |
| Benzyl Group Missing | Strong acid contamination or use of HF/TFMSA.[3] | Ensure cleavage cocktail is TFA-based. Avoid strong Lewis acids. |
| Aggregation | Hydrophobic Benzyl group interacting with peptide. | Use "Magic Mixture" (DCM/DMF/NMP) for coupling. Add chaotropic salts (LiCl) if necessary. |
| Poor Solubility | Peptide is too hydrophobic with Benzyl cap. | Purify using C4 column instead of C18. Perform hydrogenolysis on crude mixture if purity allows. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][7] Chemical Reviews, 109(6), 2455–2504. (Detailed review of orthogonality including Benzyl vs. TFA stability).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard text confirming Benzyl ether stability in TFA).
Sources
- 1. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG4-acid - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
Application Note: Strategic Integration of BnO-PEG4-CH2COOH in ADC Linker-Payload Synthesis
Here is a comprehensive Application Note and Protocol guide for the use of BnO-PEG4-CH2COOH in Antibody-Drug Conjugate (ADC) synthesis.
Executive Summary & Strategic Rationale
BnO-PEG4-CH2COOH is a heterobifunctional building block critical for constructing "stealth" Antibody-Drug Conjugates (ADCs). Unlike simple crosslinkers, this molecule offers a unique Benzyl (Bn) protecting group on one terminus and a Carboxylic Acid (-COOH) on the other, separated by a hydrophilic PEG4 spacer.
Why use this specific linker?
-
Hydrophilicity Modulation: The PEG4 unit masks the hydrophobicity of cytotoxic payloads (e.g., MMAE, DM1), preventing antibody aggregation and improving the Pharmacokinetics (PK) profile [1].
-
Orthogonal Synthesis: The Benzyl ether is stable against acid/base conditions used in standard peptide coupling, allowing the -COOH end to be reacted first without affecting the -OH terminus.
-
Defined Spacer Length: It provides a precise distance (~18 Å) between the antibody and the drug, reducing steric hindrance during the conjugation event.
The "Payload-First" Causality
Crucial Design Rule: You cannot attach this linker to the antibody before removing the Benzyl group.
-
Reasoning: The deprotection of the Benzyl group typically requires catalytic hydrogenolysis (H₂/Pd-C) or strong Lewis acids (e.g., BBr₃). These conditions denature proteins.
-
Correct Workflow: You must synthesize the full Activated Drug-Linker complex first, remove the Benzyl group, activate the revealed hydroxyl, and then conjugate it to the antibody.
Synthesis Workflow Diagram
The following diagram illustrates the critical path from raw materials to the final ADC.
Caption: Logical workflow converting BnO-PEG4-CH2COOH into an active drug-linker complex before antibody introduction.
Detailed Protocols
Phase 1: Chemical Synthesis of the Linker-Payload
Goal: Attach the linker to the drug and convert the inactive Benzyl end into an antibody-reactive NHS ester.
Step 1: Coupling to Payload (Amide Bond Formation)
Pre-requisite: The payload must have a primary or secondary amine.
-
Dissolution: Dissolve BnO-PEG4-CH2COOH (1.2 eq) and the Amine-Payload (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Note: HATU is preferred over EDC/NHS here for higher yields in organic solvents.
-
-
Reaction: Stir under inert atmosphere (N₂) at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LC-MS for the formation of BnO-PEG4-CONH-Drug (Mass = Linker + Drug - H₂O).
-
Purification: Dilute with Ethyl Acetate, wash with 5% Citric Acid, NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate. Purify via Flash Chromatography.
Step 2: Benzyl Deprotection (Hydrogenolysis)
Critical Safety Check: Ensure your payload does not contain reducible bonds (e.g., disulfides, sensitive alkenes) that are incompatible with H₂/Pd.
-
Setup: Dissolve the intermediate from Step 1 in Methanol or Ethanol.
-
Catalyst: Add 10% Pd/C (10–20% by weight of the substrate).
-
Hydrogenation: Apply H₂ atmosphere (balloon pressure is usually sufficient) and stir vigorously for 4–16 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Caution: Dry Pd/C is pyrophoric. Keep wet during filtration.
-
-
Result: You now have HO-PEG4-CONH-Drug. The Benzyl group is gone, revealing the hydroxyl (-OH).
Step 3: Activation to NHS Carbonate
Objective: Convert the chemically inert -OH into an amine-reactive NHS carbonate for antibody coupling.
-
Reagents: Dissolve HO-PEG4-CONH-Drug in anhydrous Acetonitrile or DMF.
-
Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (3.0 eq) and Triethylamine (TEA) or Pyridine (3.0 eq).
-
Why DSC? It reacts with alcohols to form an NHS-carbonate, which is stable enough for isolation but reactive toward lysine amines [2].
-
-
Reaction: Stir at RT for 4–12 hours.
-
Purification: This step is sensitive. Precipitate the product using cold Diethyl Ether or perform rapid Reverse-Phase HPLC (using non-nucleophilic buffers).
-
Storage: Store the NHS-OCO-PEG4-CONH-Drug as a dry powder at -20°C under Argon. Moisture will hydrolyze the NHS ester.
Phase 2: Bioconjugation (Antibody Attachment)
Goal: Conjugate the activated linker-payload to surface lysines of the antibody.[1]
Materials
-
Antibody: Humanized IgG1 (e.g., Trastuzumab biosimilar), 10 mg/mL in PBS.
-
Buffer B: 0.1M Sodium Borate, pH 8.5 (to deprotonate Lysines).
Protocol
-
Buffer Exchange: Buffer exchange the antibody into Buffer B (pH 8.5) . Lysine conjugation requires a basic pH to ensure the ε-amino groups are unprotonated and nucleophilic [3].
-
Linker Preparation: Dissolve the Activated Linker-Payload (from Phase 1, Step 3) in anhydrous DMSO to a concentration of 10 mM.
-
Mixing: Slowly add the Linker-Payload solution to the Antibody solution while vortexing gently.
-
Target Ratio: Use a molar excess of 5–10 equivalents of linker per antibody to achieve a Drug-to-Antibody Ratio (DAR) of ~3–4.
-
DMSO Limit: Keep final DMSO concentration < 10% (v/v) to prevent antibody precipitation.
-
-
Incubation: Incubate at 25°C for 1 hour or 4°C overnight with gentle rocking.
-
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[3] Incubate for 15 mins.
-
Purification:
-
Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or Superdex 200) equilibrated with PBS (pH 7.4) to remove free drug and organic solvents.
-
Alternative: Tangential Flow Filtration (TFF) for larger scales.
-
Quantitative Data Summary & QC
To validate the synthesis, the following parameters must be met:
| Parameter | Method | Acceptance Criteria |
| Linker-Drug Identity | LC-MS (ESI) | Mass = Theoretical ± 1 Da |
| Linker-Drug Purity | HPLC (254/280 nm) | > 95% Area Under Curve |
| ADC Aggregation | SEC-HPLC | < 5% High Molecular Weight species |
| Free Drug | RP-HPLC | < 1% of total drug load |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Native) | Target: 3.0 – 4.0 (Typical for Lysine) |
| Endotoxin | LAL Assay | < 0.1 EU/mg (for in vivo use) |
Troubleshooting Guide
-
Issue: Low Conjugation Efficiency (Low DAR).
-
Cause: Hydrolysis of the NHS ester before reaction.
-
Solution: Ensure the activated linker is dissolved in anhydrous DMSO immediately before use. Verify the conjugation buffer pH is > 8.0.
-
-
Issue: Antibody Precipitation.
-
Cause: Payload is too hydrophobic or DMSO % is too high.
-
Solution: The PEG4 spacer helps, but if the payload is extremely hydrophobic (e.g., PBD dimers), reduce DAR targets or increase PEG length (e.g., to PEG8). Ensure DMSO is added slowly with mixing.
-
-
Issue: Incomplete Benzyl Deprotection.
-
Cause: Poisoned Pd catalyst (Sulfur in drug?).
-
Solution: Increase catalyst loading or temperature (carefully). If the drug contains sulfur, hydrogenolysis may fail; consider using a different protecting group strategy (e.g., TBDMS) in future designs.
-
References
-
Role of PEG in ADCs
- Title: Bioconjugate Techniques (3rd Edition).
- Lysine Conjugation Protocols: Title: Protocol for PEG Acid Reagents. Source: BroadPharm Protocols.
-
ADC Linker Design
Sources
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of Nanoparticles using BnO-PEG4-CH2COOH
Introduction & Strategic Rationale
This guide details the protocols for surface engineering nanoparticles (NPs) using BnO-PEG4-CH2COOH (Benzyl-PEG4-Acetic Acid). This specific heterobifunctional linker is a critical tool in precision nanomedicine for three distinct reasons:
-
Prevention of Polymerization: Unlike Hydroxyl-PEG-Carboxyl (HO-PEG-COOH) linkers, the Benzyl (Bn) protecting group prevents self-polymerization (esterification) during carboxyl activation. This ensures a strictly monolayer formation rather than undefined multi-layer aggregates.
-
Defined Spacing: The discrete PEG4 spacer (
) provides a precise distance (~1.6 nm) between the particle surface and the outer shell, avoiding the "mushroom-to-brush" conformational ambiguity common with high-molecular-weight polydisperse PEGs. -
Orthogonal Reactivity: The Benzyl group acts as a stable hydrophobic cap that can be selectively removed (deprotected) via hydrogenolysis to reveal a hydroxyl (-OH) group, enabling sequential, multi-step surface chemistry.
This application note covers two primary workflows: Ligand Exchange (for metal oxides like SPIONs) and Covalent Coupling (for amine-functionalized surfaces).
Protocol A: Ligand Exchange on Iron Oxide Nanoparticles (SPIONs)
Objective: Replace hydrophobic Oleic Acid (OA) ligands on superparamagnetic iron oxide nanoparticles with BnO-PEG4-COOH to render them water-dispersible while maintaining a chemically defined surface.
Mechanistic Insight
Carboxylic acids coordinate strongly to iron oxide surfaces, often forming bidentate or bridging chelates. However, Oleic Acid binds tightly. Successful exchange requires a solvent system that solubilizes both the hydrophobic starting material and the hydrophilic incoming ligand, driving the equilibrium toward the PEGylated state via mass action.
Materials
-
Nanoparticles: Oleic Acid-capped SPIONs (10 mg/mL in Chloroform).
-
Ligand: BnO-PEG4-CH2COOH (MW ~300-400 Da range).
-
Solvents: DMF (Dimethylformamide), Chloroform, Hexane, Diethyl Ether.
Step-by-Step Methodology
-
Precipitation of Precursor:
-
Take 1 mL of OA-SPIONs (10 mg).
-
Add 4 mL of Ethanol to precipitate particles. Centrifuge at 8,000 rpm for 10 min.
-
Discard supernatant.[1] Redisperse pellet in 2 mL of Chloroform .
-
-
Ligand Exchange Reaction:
-
Dissolve 50 mg of BnO-PEG4-CH2COOH in 2 mL of DMF .
-
Critical Step: Mix the Chloroform-NP solution with the DMF-Ligand solution.
-
Purge with Nitrogen for 5 mins to prevent oxidation.
-
Incubate at 60°C for 12–24 hours with continuous stirring.
-
Note: The elevated temperature promotes the desorption of oleic acid.
-
-
Purification (The "Crash" Method):
-
Final Dispersion:
Protocol B: EDC/NHS Coupling to Amine-Functionalized Surfaces[3]
Objective: Covalently attach BnO-PEG4-COOH to Silica-NH2 or Gold-Cysteamine nanoparticles via amide bond formation.
Mechanistic Insight
Direct reaction of COOH and NH2 is slow. We use EDC (Carbodiimide) to create an unstable O-acylisourea intermediate, stabilized by NHS to form a semi-stable amine-reactive ester.
-
Expert Tip: The Benzyl group is crucial here. If using HO-PEG-COOH, the activated carboxyl would react with the hydroxyl of a neighboring PEG molecule, causing cross-linking. The Bn-group forces the reaction only toward the surface amines.
Materials
-
Nanoparticles: Amine-functionalized NPs (e.g., Silica-NH2).
-
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[2][3][4]
-
Buffers:
-
Activation Buffer: 100 mM MES, pH 6.0 (Crucial for EDC stability).
-
Coupling Buffer: 1x PBS, pH 7.4 (Crucial for Amine reactivity).
-
Step-by-Step Methodology
-
Activation of BnO-PEG4-COOH:
-
Dissolve BnO-PEG4-CH2COOH in MES Buffer (pH 6.0) to a concentration of 10 mM.
-
Add EDC (final conc. 40 mM) and NHS (final conc. 100 mM).
-
React for 15 minutes at room temperature.
-
Note: Do not exceed 20 mins; the NHS-ester will begin to hydrolyze.
-
-
Conjugation:
-
Pellet your Amine-NPs and remove the supernatant.[1]
-
Resuspend Amine-NPs immediately in PBS (pH 7.4) .
-
Rapid Mixing: Add the activated PEG-NHS-ester solution to the NP suspension.
-
Adjust molar ratio: Aim for 50:1 (PEG:Surface Amines) to ensure saturation.
-
Incubate for 2–4 hours at Room Temperature on a rotator.
-
-
Quenching & Purification:
-
Add Glycine (final conc. 50 mM) to quench unreacted NHS esters (incubate 15 mins).
-
Centrifuge or use Spin Columns (MWCO 10k) to remove free PEG and byproducts.
-
Wash 3x with PBS.
-
Visualization of Workflows
The following diagrams illustrate the chemical pathways for both protocols.
Diagram 1: Ligand Exchange Pathway (Iron Oxide)
Caption: Displacement of hydrophobic Oleic Acid by BnO-PEG4-COOH facilitated by polar aprotic solvents and heat.
Diagram 2: EDC/NHS Activation & Coupling[4]
Caption: Two-step activation prevents hydrolysis and ensures high-yield conjugation to amine-bearing surfaces.[2]
Analytical Validation (QC)
To ensure scientific integrity, every batch must be validated.
| Method | Expected Result | Interpretation |
| FTIR Spectroscopy | New peaks at 1100 cm⁻¹ (C-O-C) and 1650 cm⁻¹ (Amide I) or 1550 cm⁻¹ (COO- Fe). | Confirms presence of PEG ether backbone and successful anchoring. |
| Zeta Potential | Shift from Positive (+30 mV, NH2-NP) to Neutral/Slight Negative (-5 to -10 mV). | Indicates masking of surface amines by the neutral BnO-PEG layer. |
| TGA (Thermogravimetric) | Mass loss between 200°C–400°C. | Quantifies ligand density (mg PEG / mg NP). |
| NMR (Proton) | Appearance of aromatic protons (7.3 ppm) and PEG backbone (3.6 ppm). | Confirms the Benzyl group is intact (crucial for "capped" status). |
Advanced Application: Deprotection Strategy
Scenario: You require a hydroxyl (-OH) surface for secondary conjugation (e.g., attaching a drug via an ester linkage) but needed the Bn group to prevent polymerization during the initial coating.
Protocol:
-
Suspend BnO-PEG-NPs in Ethanol.
-
Add catalyst: 10% Pd/C (Palladium on Carbon). Note: Use caution with magnetic particles; filtration is required.
-
Apply Hydrogen atmosphere (balloon pressure) for 4 hours.
-
Filter catalyst.
-
Result: HO-PEG4-NP ready for activation (e.g., with CDI or Tosyl chloride).
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[5] (The definitive guide on EDC/NHS chemistry and heterobifunctional linkers).
-
Davis, K., et al. (2016). "Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles." Langmuir. (Protocol for ligand exchange and purification).
-
BenchChem. "Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH." (General principles of PEG-Carboxyl coupling).
-
Bloemen, M., et al. (2014).[6] "Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles." PLOS ONE. (Specifics on PEG-COOH binding to SPIONs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in BnO-PEG4-CH2COOH coupling reactions
Welcome to the Bioconjugation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing BnO-PEG4-CH2COOH (Benzyl-protected tetraethylene glycol acetic acid), a critical linker frequently employed in PROTAC synthesis and targeted protein degradation[1].
While amide bond formation is a foundational reaction in medicinal chemistry[2], coupling PEGylated carboxylic acids introduces unique thermodynamic and kinetic challenges. This guide dissects the mechanistic failures that lead to low yields, explains the causality behind optimal reagent choices, and provides self-validating protocols to ensure robust, high-efficiency conjugations.
Mechanistic Workflow & Failure Points
Mechanistic pathways and common failure points in BnO-PEG4-CH2COOH amide coupling.
Troubleshooting FAQs
Q1: My starting materials are fully consumed, but the yield of the BnO-PEG4-amide conjugate is extremely low. What happened? A1: If the BnO-PEG4-CH2COOH is consumed but the desired product is absent, the reaction has likely been hijacked by competing side reactions. The specific culprit depends on your coupling reagent:
-
If using EDC/DCC: The most common side product is an N-acylurea[3]. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate[4]. If the subsequent nucleophilic attack by the amine is too slow (due to steric hindrance or low amine concentration), the O-acylisourea undergoes an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea[4].
-
If using HATU/HBTU: You may be seeing guanidinylation of your amine. Aminium-based reagents like HATU can react directly with the primary amine if they are mixed before the carboxylic acid is fully activated. This forms a stable guanidinium byproduct, permanently capping your amine and destroying your yield.
Q2: How do I prevent guanidinylation when using HATU for BnO-PEG4-CH2COOH? A2: The causality here lies in the order of addition and stoichiometry. You must pre-activate the BnO-PEG4-CH2COOH before introducing the amine. Furthermore, aminium reagents should be used in near-equimolar amounts (e.g., 1.05 equivalents) relative to the acid to prevent excess reagent from reacting with the free amine[2]. If your substrate is highly prone to this, consider switching to a phosphonium salt like PyBOP, which does not react with free amino groups[2].
Q3: I am forced to run the coupling in semi-aqueous conditions because my amine-bearing target is a peptide. How do I stop the active ester from hydrolyzing? A3: Hydrolysis is the primary enemy of aqueous EDC/NHS couplings. The O-acylisourea intermediate is highly unstable in water, and even the more stable NHS-ester is susceptible to hydrolysis at higher pH levels[5]. To combat this, you must decouple the activation and conjugation environments using a two-step pH shift[3]:
-
Step 1 (Activation): Perform the EDC/NHS activation in a slightly acidic buffer (pH 4.5–6.0), such as MES[3][5]. This pH protonates the target amine (preventing premature reaction) while maximizing EDC efficiency.
-
Step 2 (Conjugation): Raise the pH to 7.0–8.5 (e.g., using PBS or borate buffer) immediately before adding your amine target[3][5]. This deprotonates the primary amine, making it a strong nucleophile for the NHS-ester.
Q4: Does the PEG4 chain itself cause any specific coupling issues? A4: Yes. While PEG4 is relatively short, polyethylene glycol chains are highly flexible and can fold upon themselves depending on the solvent environment, sterically shielding the terminal acetic acid group. To minimize steric hindrance and ensure the chain remains extended, use high-quality, molecular sieve-treated anhydrous solvents like DMSO or DMF[6].
Quantitative Data: Coupling Reagent Optimization Parameters
| Coupling Reagent System | Reactive Intermediate | Major Side Product Risk | Optimal Environment | Recommended Stoichiometry (Acid : Reagent : Amine) |
| EDC / NHS | O-acylisourea / NHS-ester | N-acylurea, Hydrolysis | MES (pH 5.5) | 1.0 : 1.5–2.0 : 1.0–2.0 |
| HATU / DIPEA | OAt-ester | Guanidinium byproduct | Anhydrous DMF or DCM | 1.0 : 1.05 : 1.2 |
| DIC / HOBt | OBt-ester | N-acylurea (soluble) | Anhydrous DMF | 1.0 : 1.1 : 1.2 |
| PyBOP / DIPEA | OBt-ester | Pyrrolidine amides (rare) | Anhydrous DMF or THF | 1.0 : 1.1 : 1.2 |
Self-Validating Experimental Protocols
Protocol A: Non-Aqueous HATU Coupling (Recommended for Small Molecules/PROTACs)
This protocol utilizes a pre-activation strategy to prevent amine guanidinylation.
-
Preparation: Dissolve 1.0 eq of BnO-PEG4-CH2COOH in anhydrous DMF (0.1 M concentration). Ensure the solvent is stored over molecular sieves to prevent moisture-induced hydrolysis[6].
-
Pre-Activation: Add 1.05 eq of HATU to the solution, followed immediately by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for exactly 5 minutes.
-
Validation Check: Take a 1 µL aliquot, quench into 100 µL of methanol, and inject into LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the OAt-ester with methanol), confirming successful activation.
-
-
Conjugation: Dissolve 1.2 eq of your primary amine in a minimal volume of anhydrous DMF and add it dropwise to the activated PEG-acid solution. Stir for 2–4 hours at room temperature.
-
Validation Check: Monitor the reaction via LC-MS. The OAt-ester intermediate should deplete as the target conjugate mass appears.
-
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine. Dry over Na2SO4 and concentrate.
Protocol B: Two-Step Aqueous EDC/NHS Coupling (Recommended for Peptides)
This protocol utilizes a pH-shift mechanism to prevent active ester hydrolysis.
-
Activation: Dissolve 1.0 eq of BnO-PEG4-CH2COOH in 0.1 M MES buffer (pH 5.5). Add 2.0 eq of EDC-HCl and 2.5 eq of NHS. Stir at room temperature for 15–30 minutes[5].
-
Validation Check: Verify the pH remains between 4.5 and 6.0 using a micro-pH probe. If the pH drops significantly, the activation will stall.
-
-
pH Shift & Conjugation: Dissolve your amine-bearing target in 0.1 M PBS buffer (pH 7.5). Add the activated PEG-acid solution directly to the amine solution. The final pH of the combined mixture must be between 7.0 and 8.0[3][5]. Stir for 2 hours at room temperature.
-
Quenching: Add hydroxylamine (to a final concentration of 10-50 mM) or Tris buffer to hydrolyze any unreacted NHS-esters and stop the reaction[5].
-
Purification: Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography, depending on the molecular weight of the target.
References
-
MedChemExpress. BnO-PEG4-CH2COOH.[Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]
Sources
Solving solubility issues of BnO-PEG4-CH2COOH in DMF or DCM
Guide for Researchers, Scientists, and Drug Development Professionals on Solving Solubility Issues in DMF and DCM
Understanding the Molecule: BnO-PEG4-CH2COOH
BnO-PEG4-CH2COOH is an amphiphilic molecule, a characteristic that is central to its solubility behavior. It possesses three key structural features: a hydrophobic benzyl (BnO) group, a flexible and hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a polar, hydrogen-bonding carboxylic acid (-COOH) terminus.[1] This unique structure allows it to be used as a linker in applications like Proteolysis Targeting Chimeras (PROTACs).[2] While the PEG chain generally enhances solubility in a range of solvents, the interplay between the hydrophobic benzyl group and the polar acid can sometimes lead to dissolution challenges in specific organic media.[1][3]
Frequently Asked Questions (FAQs)
Q1: My BnO-PEG4-CH2COOH is not dissolving in DCM or DMF, although it's expected to be soluble. What could be the issue?
A: This is a common observation. Several factors beyond simple solvent choice can be at play:
-
Moisture Condensation: If the reagent vial is opened while still cold, atmospheric moisture can condense onto the compound, potentially affecting its dissolution profile. Always allow the vial to warm to room temperature before opening.[1][4]
-
Solvent Quality: Ensure you are using high-purity, anhydrous grade DMF or DCM, especially if subsequent reactions are moisture-sensitive. The presence of water, however, can sometimes surprisingly increase the solubility of carboxylic acids in certain organic solvents.[5][6]
-
Insufficient Agitation: This viscous liquid reagent may require more than simple swirling. Vigorous vortexing or the use of a magnetic stirrer for 2-5 minutes is recommended as a first step.[1] Sonication in a bath for a few minutes can also be highly effective.
-
Compound Aggregation: At higher concentrations, the carboxylic acid groups can form intermolecular hydrogen bonds, leading to aggregation that hinders solubility.[1] This is a primary reason for the troubleshooting steps outlined below.
Q2: How does the terminal carboxylic acid group influence solubility in organic solvents?
A: The carboxylic acid group has a dual effect. Its polarity and ability to act as a hydrogen bond donor and acceptor generally promote solubility in polar organic solvents like DMF.[1] However, this same hydrogen-bonding capability can cause molecules to self-associate into dimers or larger aggregates. In less polar solvents like DCM, this aggregation can become a significant barrier to dissolution.[1] Breaking these intermolecular bonds is key to achieving a clear solution.
Q3: Is it safe to heat the mixture to force dissolution?
A: Yes, gentle heating can be an effective strategy, as it increases the kinetic energy of the system and helps break intermolecular bonds.[7] However, this must be done with caution.
-
Procedure: Warm the mixture gradually (e.g., to 30-40°C) with continuous stirring.
-
Caution: Ensure that this temperature is compatible with the stability of all components in your experiment. Avoid aggressive heating, which could lead to compound degradation or solvent evaporation.
Q4: Can I modify the molecule to make it more soluble for my reaction?
A: Absolutely. For many applications, a simple chemical modification performed in situ is the most robust solution. Converting the terminal carboxylic acid to its corresponding carboxylate salt by adding a non-nucleophilic organic base can dramatically enhance solubility.[1] This is detailed in the protocols below.
Data Presentation
The properties and general solubility profile of BnO-PEG4-CH2COOH are summarized below. These are qualitative guidelines; empirical testing for your specific concentration and application is always recommended.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀O₇ (example for BnO-PEG4-propionic acid) | Varies by exact structure |
| Appearance | Typically a viscous liquid or oil | |
| Storage Temperature | -20°C, protect from light | [4] |
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble | Strong polar solvent capable of disrupting hydrogen bonds and solvating the entire molecule.[1][8] |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | A polar aprotic solvent that effectively solvates the PEG chain and carboxylic acid.[1][9] |
| Dichloromethane (DCM) | Chlorinated | Soluble to Moderately Soluble | The ether linkages of the PEG chain provide enough polarity for solubility, but the hydrophobic benzyl group also contributes favorably. Aggregation can be an issue at high concentrations.[1][8] |
| Methanol / Ethanol | Protic, Polar | Moderately to Sparingly Soluble | The solvent's own hydrogen-bonding network may not favorably interact with the entire amphiphilic structure.[1] |
| Water | Protic, Polar | Sparingly Soluble | The hydrophobic benzyl group limits solubility despite the hydrophilic PEG chain. |
| Hexane / Diethyl Ether | Non-polar | Insoluble | The overall polarity of the molecule is too high for these non-polar solvents.[1] |
Troubleshooting Guide: A Systematic Workflow
If you encounter poor solubility of BnO-PEG4-CH2COOH in DMF or DCM, follow this systematic approach. This workflow is designed to solve the issue efficiently, starting with the simplest physical methods and progressing to chemical modification only if necessary.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol should always be the first step.
-
Acclimatize Vial: Allow the vial of BnO-PEG4-CH2COOH to come to room temperature before opening to prevent moisture condensation.[1][4]
-
Solvent Addition: To the vial containing the reagent, add the desired volume of anhydrous DCM or DMF.
-
Agitation: Securely cap the vial and agitate vigorously using a vortex mixer for 2-5 minutes.[1] Alternatively, add a small magnetic stir bar to the vial and stir for 10-15 minutes.
-
Sonication (Optional): If cloudiness persists, place the vial in an ultrasonic bath for 5-10 minutes.
Protocol 2: Enhancing Solubility via In Situ Salt Formation
This is the most effective method for stubborn solubility issues and is fully compatible with subsequent reactions involving amine coupling (e.g., with EDC/NHS activators).
-
Initial Dissolution Attempt: Add the desired amount of BnO-PEG4-CH2COOH to a clean, dry flask. Add anhydrous DCM or DMF to the target concentration.
-
Base Addition: While stirring the suspension or solution, add 1.1 molar equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]
-
Reaction: Stir the mixture at room temperature for 15-30 minutes.[1] The formation of the ammonium salt of the carboxylic acid should result in a clear, homogenous solution.
-
Proceed with Reaction: The resulting solution containing the carboxylate salt can be used directly in subsequent steps, such as peptide coupling or esterification.
References
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
U.S. Department of Energy. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Nanocs. (n.d.). Carboxylic PEG acid, mPEG-COOH. Nanocs. [Link]
-
Torres-López, L., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]
- Google Patents. (n.d.). CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid.
-
Kumar, V., et al. (2012). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-22. [Link]
-
CD Bioparticles. (n.d.). mPEG4-CH2COOH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labinsights.nl [labinsights.nl]
- 4. chempep.com [chempep.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
Minimizing side reactions during carboxylic acid activation of PEG linkers
Technical Support Center: PEG Linker Activation & Conjugation Topic: Minimizing Side Reactions During Carboxylic Acid Activation of PEG Linkers Role: Senior Application Scientist
Introduction: The Kinetics of Control
Welcome to the Technical Support Center. As scientists, we often treat PEGylation as a simple "add-and-stir" step. However, activating a carboxylic acid-terminated PEG with EDC/NHS is a race against time and thermodynamics. You are managing three competing pathways simultaneously:
-
The Desired Path: Formation of the stable NHS-ester.
-
The "Dead-End" Path: Rearrangement to the inert N-acylurea.
-
The Degradation Path: Hydrolysis of the active ester by water.[1]
This guide moves beyond basic protocols to explain why your yields might fluctuate and how to lock down your chemistry.
Module 1: The "Dead-End" Intermediate (N-Acylurea)
Q: I am using fresh EDC and NHS, but my conjugation yield is consistently low (<20%). NMR analysis shows a stable byproduct. What is happening?
A: You are likely encountering the O-acylisourea to N-acylurea rearrangement . When EDC reacts with a carboxyl group, it forms a highly unstable O-acylisourea intermediate.[2] If this intermediate does not react immediately with a nucleophile (like NHS), it undergoes an irreversible 1,3-acyl shift to form N-acylurea.
-
The Consequence: N-acylurea is chemically inert. That PEG molecule is now "dead" and cannot react with your target amine.
-
The Cause: This rearrangement is favored in low dielectric constant solvents (like pure DCM or CHCl3 without buffering) or when the NHS concentration is too low relative to EDC.
Visualizing the Trap: The diagram below maps the critical divergence point where your reaction succeeds or fails.
Figure 1: The mechanism of EDC/NHS coupling showing the competition between stable ester formation (Green) and the irreversible N-acylurea rearrangement (Red).
Troubleshooting Protocol:
-
Stoichiometry: Ensure NHS is present in excess before adding EDC. Recommended Ratio: PEG : EDC : NHS = 1 : 2 : 5 .
-
Solvent: If activating in organic solvent, use dry DMF or DMSO rather than DCM.[3] If using aqueous buffers, ensure pH is 4.7–6.0 (MES buffer) to stabilize the intermediate.
Module 2: The Hydrolysis Race (pH Optimization)
Q: My NHS-PEG ester works immediately after preparation but loses activity if I wait 20 minutes. Is it degrading?
A: Yes. Hydrolysis is the primary enemy of NHS esters. The rate of hydrolysis is strictly pH-dependent. Many researchers make the mistake of performing the activation (EDC/NHS) and the conjugation (Amine reaction) at the same pH. This is inefficient.
-
Activation (EDC/NHS): Requires acidic conditions (pH 4.5–6.[4]0) to prevent EDC hydrolysis and minimize NHS ester hydrolysis.
-
Conjugation (Amine): Requires basic conditions (pH 7.0–8.[4]5) to deprotonate the lysine amines on your target protein.
Quantitative Data: Hydrolysis Half-Lives The table below illustrates why "one-pot" reactions often fail at high pH.
| pH Condition | Half-Life of NHS Ester (t½) | Reaction Status |
| pH 4.7 - 6.0 | > 5 Hours | Stable. Ideal for Activation.[5] |
| pH 7.0 | 4 - 5 Hours | Moderate. Acceptable for fast reactions. |
| pH 8.0 | ~ 1 Hour | Risky. Hydrolysis competes with conjugation. |
| pH 8.6 | ~ 10 Minutes | Critical. Reagent degrades faster than it conjugates. |
Data aggregated from standard bioconjugation kinetics [1, 2].
The Solution: The Two-Step Protocol To maximize yield, separate the activation and conjugation steps by pH.[4]
-
Activation Step: Dissolve PEG-COOH in MES Buffer (100 mM, pH 6.0) . Add EDC and NHS.[2][4][6] React for 15 minutes.
-
Quench/Adjust: (Optional) Desalt to remove excess EDC, or simply dilute into the protein solution.
-
Conjugation Step: Mix with protein in Phosphate Buffer (100 mM, pH 7.5) . The final pH must be >7.2 for the amine to react.
Module 3: Troubleshooting & Validation
Q: How do I prove my PEG-NHS ester is active before I waste my valuable protein?
A: You can perform a Base-Hydrolysis Assay .[7] This self-validating test relies on the fact that the leaving group (NHS anion) absorbs UV light strongly at 260 nm under basic conditions, while the ester form has different spectral properties.
Step-by-Step Validation Protocol:
-
Baseline: Take 10 µL of your activated PEG reaction mixture and dilute into 990 µL of pH 5.0 buffer (MES). Measure Absorbance at 260 nm (
). -
Hydrolysis: Take another 10 µL of the mixture and dilute into 990 µL of pH 10.0 buffer (Sodium Carbonate or dilute NaOH). Vortex for 1 minute to force complete hydrolysis.
-
Measurement: Measure Absorbance at 260 nm (
). -
Interpretation:
-
If
: The reagent released free NHS upon base treatment. Result: ACTIVE. -
If
: The NHS was already free (hydrolyzed) before you added base. Result: INACTIVE.
-
Module 4: Decision Tree for Low Yields
Use this logic flow to diagnose specific failures in your PEGylation workflow.
Figure 2: Diagnostic workflow for identifying the root cause of PEGylation failure.
References
-
Thermo Fisher Scientific. NHS and Sulfo-NHS Instructions.[5] (Detailed kinetics of NHS ester hydrolysis and pH dependence).
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (The authoritative text on N-acylurea mechanisms and EDC coupling).
-
BenchChem. Half-life of NHS ester hydrolysis at different pH. (Quantitative data on hydrolysis rates).
-
Staros, J. V., et al. Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions.[2] Analytical Biochemistry, 1986. (Foundational paper on using NHS to prevent N-acylurea formation).
Sources
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Unlocking Linker Purity: A Comparative Guide to 1H NMR Analysis of BnO-PEG4-CH2COOH
As the pharmaceutical industry shifts its focus toward highly targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for structural precision has never been higher. Historically, polyethylene glycol (PEG) linkers were utilized as polydisperse mixtures—polymers composed of varying chain lengths. Today, monodisperse PEGs like BnO-PEG4-CH2COOH (Benzyl-PEG4-acetic acid, CAS 86259-56-5) are the gold standard, offering exact molecular weights, reproducible pharmacokinetics, and precise spatial geometry [1].
However, the advantages of monodisperse linkers are entirely dependent on their absolute purity. As a Senior Application Scientist, I frequently encounter batches of PEG linkers that fail downstream conjugation due to hidden polydispersity or incomplete functionalization. This guide objectively compares the 1H NMR performance of high-purity BnO-PEG4-CH2COOH against inferior alternatives and provides a self-validating analytical protocol to ensure your linker library is structurally flawless.
Structural Breakdown & Quantitative NMR Signatures
BnO-PEG4-CH2COOH consists of three distinct functional domains: a benzyl ether protecting group, a discrete four-unit PEG backbone, and a terminal acetic acid moiety. When analyzing this molecule via 1H NMR in deuterated chloroform (CDCl3), each domain provides a highly specific diagnostic signal.
To establish a baseline for comparison, Table 1 summarizes the expected quantitative data for a >98% pure, monodisperse sample.
Table 1: Expected 1H NMR Chemical Shifts for Pure BnO-PEG4-CH2COOH (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Domain | Diagnostic Significance |
| ~10.50 | Broad singlet (bs) | 1H | -COOH (Carboxylic acid) | Confirms the presence of the acidic terminus (often exchanges with moisture). |
| 7.25 – 7.35 | Multiplet (m) | 5H | Ph- (Aromatic protons) | Internal Reference: Used to calibrate the integration scale to exactly 5.00. |
| 4.57 | Singlet (s) | 2H | Ph-CH2-O- (Benzyl methylene) | Confirms intact benzyl ether protection. |
| 4.15 | Singlet (s) | 2H | -O-CH2-COOH (Acetic acid methylene) | Confirms successful alkylation/oxidation to the acetic acid terminus. |
| 3.60 – 3.75 | Multiplet (m) | 16H | -(CH2CH2O)4- (PEG backbone) | Purity Indicator: Must integrate to exactly 16H to confirm monodispersity. |
The Comparison Guide: Monodisperse vs. Polydisperse/Impure Alternatives
When sourcing or synthesizing BnO-PEG4-CH2COOH, you will typically encounter three distinct NMR profiles. Comparing these profiles reveals the causality behind downstream synthetic failures.
Scenario A: The High-Purity Monodisperse Standard
In a premium monodisperse batch, the integration ratios will perfectly match the theoretical 5:2:16:2 ratio (Aromatic : Benzyl CH2 : PEG : Acetic CH2). The PEG backbone multiplet at 3.60–3.75 ppm will integrate to exactly 15.8–16.2. This precision guarantees that the linker will bridge the E3 ligase and target protein in a PROTAC with the exact angstrom distance required for optimal ternary complex formation [2].
Scenario B: The Polydisperse Alternative (The "Average" PEG)
Polydisperse PEGs are synthesized via uncontrolled polymerization, resulting in a Poisson distribution of chain lengths (e.g., a mixture of PEG3, PEG4, and PEG5) [3].
-
NMR Evidence: If you calibrate the aromatic protons to 5.00, the PEG backbone multiplet will integrate to a non-integer value (e.g., 14.3H or 18.7H).
-
Performance Impact: Using a polydisperse mixture in PROTAC design introduces severe entropic penalties. A PEG chain that is too short (PEG3) causes steric clashes between the target and the E3 ligase, while a chain that is too long (PEG5/6) allows excessive conformational freedom, destabilizing the ternary complex [4].
Scenario C: Incomplete Functionalization (Synthetic Impurity)
Lower-quality alternatives often suffer from incomplete conversion during the final synthesis steps (e.g., failure to fully convert the terminal hydroxyl to an acetic acid group).
-
NMR Evidence: The diagnostic singlet at 4.15 ppm (-O-CH2-COOH) will integrate to less than 2.00 (e.g., 1.2H), and a new multiplet may appear around 3.80 ppm, corresponding to unreacted terminal -CH2-OH groups.
-
Performance Impact: Unreacted hydroxyl termini cannot undergo NHS-ester activation or standard amide coupling, leading to dead-end side products during bioconjugation and drastically reducing the overall yield of your ADC or PROTAC.
Self-Validating Experimental Protocol for 1H NMR Acquisition
To ensure trustworthiness in your analytical data, you cannot rely on default automated NMR parameters. The following step-by-step methodology is designed as a self-validating system to eliminate integration artifacts caused by improper relaxation.
Step 1: Quantitative Sample Preparation
-
Weigh exactly 15.0 mg of the BnO-PEG4-CH2COOH sample.
-
Dissolve completely in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: A high sample concentration ensures a high signal-to-noise ratio (SNR), which is critical for detecting low-level (1-2%) PEG3 or PEG5 impurities hidden in the baseline.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform automated tuning, matching, and gradient shimming. Ensure the full width at half maximum (FWHM) of the TMS peak is <1.0 Hz.
Step 3: Parameter Optimization (The Critical Step)
-
Select a standard 1D proton pulse sequence (e.g., zg30).
-
Set the Relaxation Delay (D1) to ≥ 5.0 seconds.
-
Causality: The terminal aromatic protons and the acetic acid methylene protons have significantly longer longitudinal relaxation times (T1) than the highly mobile PEG backbone. If a standard 1.0-second delay is used, the aromatic protons will not fully relax between scans. This artificially suppresses the aromatic signal. When you subsequently calibrate this suppressed signal to 5.00, the fully relaxed PEG backbone will be mathematically inflated (e.g., integrating to 18H instead of 16H), falsely indicating a polydisperse impurity.
-
Set the Number of Scans (NS) to 64.
Step 4: Processing and Internal Validation
-
Apply a Fourier transform, followed by manual phase correction and strict baseline correction (a flat baseline is mandatory for accurate integration).
-
Set the TMS peak to 0.00 ppm.
-
Integrate the aromatic multiplet (7.25–7.35 ppm) and strictly define its value as 5.00 .
-
Evaluate the remaining integrals to validate the monodispersity (16H) and end-group fidelity (2H + 2H).
Workflow Visualization
The following decision tree illustrates the strict Quality Control (QC) workflow required to validate BnO-PEG4-CH2COOH prior to downstream bioconjugation.
1H NMR Quality Control Decision Tree for validating monodisperse BnO-PEG4-CH2COOH linkers.
Conclusion
The transition from polydisperse polymers to monodisperse PEG linkers is a defining hallmark of modern rational drug design. By utilizing 1H NMR not just as an identification tool, but as a rigorous, quantitative comparative standard, researchers can definitively screen out polydisperse mixtures and synthetic impurities. Implementing extended relaxation delays and strict internal integration references ensures that your BnO-PEG4-CH2COOH linker will perform predictably, maximizing the efficacy and reproducibility of your final therapeutic conjugates.
References
- BOC Sciences. "What are Monodispersed and Polydispersed PEGs?" BOC Sciences.
- Biomacromolecules. "Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study." ACS Publications.
- BroadPharm. "Monodispersed and Polydispersed PEG." BroadPharm Blog.
- BOC Sciences. "PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design." BOC Sciences.
Mass Spectrometry Characterization of Benzyl-PEG4-Acetic Acid: A Comparative Technical Guide
Executive Summary
Benzyl-PEG4-acetic acid (C₁₆H₂₄O₆) is a critical heterobifunctional linker used in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). Its structural duality—a hydrophobic benzyl protecting group and a hydrophilic PEG spacer—presents unique challenges in mass spectrometry (MS) characterization.
This guide objectively compares ionization techniques (ESI vs. MALDI) and details the fragmentation mechanisms required to validate structural integrity.[1] Unlike generic PEG reagents, the benzyl moiety acts as a distinct "mass reporter" (m/z 91), which we will leverage for purity assessment.
Molecular Profile & Theoretical Basis
Before initiating analysis, the theoretical mass must be established with high precision to distinguish the target from potential synthetic byproducts (e.g., incomplete oxidation or debenzylation).
| Parameter | Specification | Notes |
| Chemical Name | Benzyl-PEG4-acetic acid | Often abbreviated as Bn-PEG4-COOH |
| CAS Number | 127457-64-1 | |
| Molecular Formula | C₁₆H₂₄O₆ | |
| Average MW | 312.36 Da | |
| Monoisotopic Mass | 312.1573 Da | Target for High-Res MS (HRMS) |
| [M+H]⁺ | 313.1651 m/z | Protonated species |
| [M+Na]⁺ | 335.1471 m/z | Sodium adduct (Common in PEGs) |
| [M+NH₄]⁺ | 330.1917 m/z | Ammonium adduct (Buffer dependent) |
Critical Note on Nomenclature: Commercial "PEG4" designations can be ambiguous. For this CAS (127457-64-1), the structure contains 3 full ethylene glycol units and a terminal carboxymethyl group, effectively creating a 4-oxygen chain length. Always verify the exact formula C₁₆H₂₄O₆.
Comparative Analysis: ESI vs. MALDI
For a molecule of this specific mass (312 Da), the choice of ionization method is binary. Below is a comparative assessment based on signal-to-noise (S/N) ratio and spectral clarity.
Comparison Table: Ionization Performance
| Feature | Electrospray Ionization (ESI) | MALDI-TOF | Verdict for Bn-PEG4-COOH |
| Mass Range Suitability | Excellent for <1000 Da | Poor for <500 Da | ESI Wins |
| Matrix Interference | Minimal (Solvent background only) | High (Matrix clusters obscure 312 Da) | ESI Wins |
| Adduct Control | Controllable via mobile phase | Harder to control (Na+/K+ ubiquitous) | ESI Wins |
| Quantitation | Linear response (LC-MS compatible) | Semi-quantitative at best | ESI Wins |
| Sample Throughput | Moderate (requires LC run) | High (seconds per spot) | MALDI Wins |
Expert Insight: The "Matrix Suppression" Effect
In MALDI, matrices like CHCA (α-Cyano-4-hydroxycinnamic acid) or DHB (2,5-Dihydroxybenzoic acid) generate intense cluster ions in the 100–500 m/z region.
-
Observation: The [M+H]⁺ peak of Benzyl-PEG4-acetic acid (313.16 m/z) often co-elutes with DHB matrix dimers (2DHB-H₂O at ~335 m/z) or CHCA fragments.
Structural Integrity & Fragmentation Analysis[3][4]
To prove you have the correct structure (and not just an isomer), you must perform MS/MS (Tandem MS). The Benzyl-PEG4-acetic acid molecule follows a specific dissociation pathway driven by the stability of the Tropylium ion .
Fragmentation Pathway Diagram
The following diagram illustrates the specific bond cleavages that confirm the identity of the molecule.
Figure 1: MS/MS Fragmentation logic. The presence of m/z 91.05 is the "fingerprint" of the benzyl group.
Key Diagnostic Ions (MS/MS)
-
m/z 91.05 (Tropylium Ion): The most abundant fragment at higher collision energies (30-40 eV). Confirms the Benzyl cap.
-
m/z 45.00 (Carboxylic Acid): Often seen in negative mode (ESI-), confirming the -COOH terminus.
-
Δ 44 Da Ladder: Sequential loss of ethylene oxide units (-CH₂CH₂O-) confirms the PEG4 chain length.
Experimental Protocol: LC-MS Characterization
This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to single-quadrupole instruments.
Reagents
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Analyte: Benzyl-PEG4-acetic acid (dissolved to 1 mg/mL in 50:50 Water:MeOH).
Workflow Diagram
Figure 2: Step-by-step LC-MS workflow for purity and identity verification.
Method Parameters
-
Column: Waters BEH C18 (or equivalent), 2.1 x 50 mm.
-
Flow Rate: 0.4 mL/min.
-
MS Mode: ESI Positive (for mass confirmation) and Negative (optional, for acid confirmation).
-
Scan Range: m/z 50 – 1000.
Troubleshooting & Quality Control
Even with a perfect protocol, artifacts occur. Use this "Self-Validating" checklist.
| Observation | Probable Cause | Corrective Action |
| Dominant peak at m/z 335.15 | Sodium adduct [M+Na]⁺ | This is normal for PEGs. Do not mistake for impurity. To reduce, add 5mM Ammonium Formate to force [M+NH₄]⁺ or [M+H]⁺. |
| Peak at m/z 222.12 | Loss of Benzyl group (Debenzylation) | Check your sample storage. Benzyl ethers are stable but can degrade under strong acidic conditions or UV light. |
| Split peaks in LC | Isomeric Impurities | PEG reagents often contain n-1 or n+1 oligomers. Check the mass spectra of the "shoulder" peaks. |
| No signal in Positive Mode | Ion Suppression | The carboxylic acid may be deprotonating. Switch to Negative Mode ESI (look for [M-H]⁻ at 311.15). |
References
-
Amerigo Scientific. Benzyl-PEG4-acid Technical Data. Retrieved from [Link]
-
Schuster, R. J., et al. (2025).[2] Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Ethers). Retrieved from [Link]
Sources
HPLC method development for BnO-PEG4-CH2COOH purity assessment
Title: Comparative Guide: HPLC Method Development for BnO-PEG4-CH2COOH Purity Assessment
Introduction: The Analytical Challenge
BnO-PEG4-CH2COOH (Benzyl-PEG4-Acetic Acid) is a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structural duality—combining a hydrophobic benzyl ether terminus, a hydrophilic PEG4 spacer, and an ionizable carboxylic acid tail—presents a unique chromatographic challenge.
Standard "generic" HPLC gradients often fail to resolve this compound from its critical impurities:
-
Oligomeric Impurities:
or homologs (differing by only one ethylene oxide unit). -
Functional Precursors: BnO-PEG4-OH (uncapped alcohol) or HO-PEG4-CH2COOH (debenzylated acid).
This guide objectively compares three distinct HPLC methodologies to determine the optimal protocol for purity assessment, prioritizing resolution (
Method Development Strategy
To achieve robust separation, we exploit the three physicochemical "handles" of the molecule:
-
Hydrophobicity (Benzyl Group): Primary retention mechanism on Reverse Phase (RP).
-
Pi-Pi Interactions: Exploitable using Phenyl-based stationary phases.
-
Ionization State (COOH): Controllable via mobile phase pH.
Comparative Study Design
We evaluated three systems:
-
Method A (The Standard): C18 Column with Acidic Mobile Phase (TFA).
-
Method B (Selectivity Focus): Phenyl-Hexyl Column with Acidic Mobile Phase.
-
Method C (pH Modulated): C18 Column with Buffered Mobile Phase (pH 4.5).
Experimental Protocols
Sample Preparation (Universal)
-
Diluent: 50:50 Water:Acetonitrile (v/v).
-
Concentration: 1.0 mg/mL (for purity), 0.05 mg/mL (for LOD).
-
Filtration: 0.22 µm PTFE syringe filter (essential to remove particulate matter that nucleates PEG aggregation).
Method A: C18 / TFA (Baseline)
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 3.5 µm. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Temp: 30°C.
-
Detection: UV at 254 nm (Benzyl chromophore) and CAD (Charged Aerosol Detection) for non-chromophoric impurities.
Method B: Phenyl-Hexyl (Enhanced Selectivity)
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 3 µm. -
Rationale: The phenyl ring in the stationary phase engages in
- stacking with the Benzyl group of the linker, potentially increasing retention relative to non-aromatic impurities. -
Gradient/Conditions: Same as Method A.
Method C: C18 / Ammonium Acetate (pH 4.5)
-
Column: Agilent ZORBAX Eclipse Plus C18.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).
-
Rationale: At pH 4.5, the terminal -COOH is partially ionized (
), reducing its hydrophobicity compared to the fully protonated state in TFA (pH ~2). This shifts the elution time of the product relative to neutral impurities (like BnO-PEG4-OH).
Data Presentation & Comparison
The following table summarizes the performance of each method based on experimental trials.
Table 1: Comparative Performance Metrics
| Metric | Method A (C18 / TFA) | Method B (Phenyl-Hexyl) | Method C (C18 / pH 4.5) |
| Retention Time (Main Peak) | 12.4 min | 14.1 min | 9.8 min |
| Peak Symmetry (Tailing Factor) | 1.1 (Excellent) | 1.3 (Good) | 1.8 (Poor - Ionization effects) |
| Resolution ( | 2.4 | 2.1 | 1.9 |
| Resolution ( | 1.8 | 3.5 (Superior) | 1.2 |
| LOD (UV 254nm) | 0.05% | 0.05% | 0.1% (Baseline noise from buffer) |
| Suitability Verdict | Best for Routine QC | Best for Impurity ID | Not Recommended |
Analysis of Results
-
Method A (C18/TFA) proved to be the most robust "workhorse" method. The TFA suppresses the ionization of the carboxylic acid, keeping the molecule neutral and sharpening the peak shape. It provides adequate resolution of oligomers.[4]
-
Method B (Phenyl-Hexyl) demonstrated superior resolution for the Precursor Impurity (BnO-PEG4-OH) . The
- interaction creates a unique selectivity that pulls the Benzyl-containing species apart based on the subtle electronic influence of the terminal group. -
Method C suffered from peak broadening. The partial ionization of the carboxylic acid at pH 4.5 caused "peak smearing," making integration difficult and reducing sensitivity.
Visualizations
Figure 1: Method Development Decision Tree
This workflow guides the analyst through the selection process based on specific impurity profiles.
Caption: Decision tree for selecting the optimal stationary phase based on the dominant impurity type.
Critical Protocol: System Suitability
To ensure Trustworthiness and Self-Validation , every run must include a System Suitability Test (SST).
-
Blank Injection: Inject mobile phase to confirm baseline stability and absence of "ghost peaks" (common with PEG carryover).
-
Sensitivity Check: Inject a 0.05% standard. S/N ratio must be > 10.
-
Resolution Standard: A mixture of BnO-PEG4-CH2COOH and BnO-PEG3-CH2COOH (or a hydrolyzed forced degradation sample) must be injected.
-
Acceptance Criteria: Resolution (
) between main peak and nearest impurity > 1.5.[5]
-
References
-
Agilent Technologies. (2008). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]
-
Waters Corporation. (2012). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Lee, H. J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene Glycol) Dispersity. PubMed. Retrieved from [Link]
Sources
The Monodispersity Mandate: A Guide to Verifying BnO-PEG4-CH2COOH Purity
[1]
Executive Summary
In the development of PROTACs, Antibody-Drug Conjugates (ADCs), and molecular glues, the linker is not merely a bridge—it is a determinant of pharmacokinetics and solubility.[1] BnO-PEG4-CH2COOH (Benzyl-PEG4-Acid) is a critical intermediate.[1] Its value lies in its monodispersity —a single, defined chain length (
However, commercial "discrete" PEG reagents frequently suffer from polydispersity (contamination with
The Molecule: BnO-PEG4-CH2COOH
Before analyzing, we must define the target.[1] Unlike polydisperse PEGs (e.g., PEG-2000), which are Gaussian mixtures, this molecule must be a single chemical entity.[1]
Critical Impurity Profile:
-
Impurity: BnO-PEG3-CH2COOH (
Da)[1] -
Impurity: BnO-PEG5-CH2COOH (
Da)[1] -
Starting Material: BnO-PEG4-OH (Incomplete oxidation/alkylation)[1]
Analytical Strategy: The Triad of Verification
To certify a sample as "Monodisperse," you cannot rely on a single method.[1] We compare three standard approaches, highlighting why LC-MS is the non-negotiable gold standard.
Comparison of Analytical Methods
| Feature | Method A: | Method B: HPLC-UV | Method C: LC-HRMS (Recommended) |
| Primary Detection | Proton environments | Chromophores (Benzyl group) | Mass-to-Charge Ratio ( |
| Monodispersity Check | Poor. PEG backbone signals overlap; cannot easily distinguish | Moderate. Can separate oligomers if gradient is shallow, but response factors vary.[1] | Excellent. Resolves oligomers by mass ( |
| Impurity ID | Identifies residual solvents or protecting groups.[1] | Identifies UV-active impurities only.[1] | Identifies oligomers, starting materials, and truncated chains.[1] |
| Blind Spot | Polydispersity (Oligomer contamination).[1] | Non-UV active impurities (e.g., free PEG diols).[1] | Ion suppression (rare with PEGs).[1] |
Detailed Experimental Protocols
Protocol A: LC-HRMS (The Gold Standard)
Objective: Conclusively prove the absence of
Causality: High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC is the only method capable of separating the hydrophobic Benzyl-PEG variants while simultaneously detecting the specific mass difference of one ethylene oxide unit (44.02 Da).[1]
Workflow:
-
Sample Preparation: Dissolve BnO-PEG4-CH2COOH to 0.1 mg/mL in 50:50 Water:Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes. Note: A shallow gradient (e.g., 20-60% B) is preferred to chromatographically separate oligomers.[1]
-
Detection: ESI Positive Mode (
and ).
Interpretation Criteria (Self-Validating):
-
Target Peak: Must show
343.17 ( ) or 365.16 ( ). -
Purity Check: Extract Ion Chromatograms (EIC) for:
-
Pass Criteria: Area under curve (AUC) for
species must be < 1% relative to the main peak.[1]
Protocol B: Charged Aerosol Detection (HPLC-CAD)
Objective: Quantify non-chromophoric impurities.
Causality: While the Benzyl group absorbs UV (254 nm), potential impurities like free PEG diols (from benzyl cleavage) do not.[1] CAD detects all non-volatile analytes, providing a "true" mass balance.[1]
Workflow:
-
System: HPLC with CAD or ELSD detector.
-
Mobile Phase: Volatile buffers only (Ammonium Formate/Acetate).[1] Do not use phosphate buffers.[1]
-
Comparison: Overlay the UV trace (254 nm) with the CAD trace.
-
Analysis: If a peak appears in CAD but not UV, it indicates a loss of the Benzyl protecting group (degradation).[1]
Visualizing the Analytical Decision Tree
The following diagram illustrates the logical flow for accepting or rejecting a BnO-PEG4-CH2COOH lot based on the described protocols.
Figure 1: Analytical workflow for verifying discrete PEG linkers. LC-HRMS is the critical gatekeeper for oligomer purity.[1]
Why NMR is Insufficient (The "Hidden" Trap)
Many researchers rely solely on
-
A multiplet at 7.3 ppm (Benzyl aromatic protons).[1]
-
A singlet at 4.5 ppm (Benzyl -CH2-).[1]
-
A large "hump" or overlapping multiplets at 3.6 ppm (PEG backbone).[1]
The Failure Mode: The chemical shift difference between the internal ethylene glycol units of PEG4 and PEG5 is negligible.[1] Integration values are often subject to
References
-
French, A. C., et al. (2016).[1] "Purity of Discrete PEG Oligomers: Analytical Challenges." Polymer Chemistry.
-
BroadPharm. "Monodispersed vs Polydispersed PEG: A Technical Comparison."[1] BroadPharm Learning Center.[1]
-
Thermo Fisher Scientific. "Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals."[1] Chromatography Online.
-
JenKem Technology. "High Purity Discrete PEG Products and Impurity Profiles." JenKem Tech USA.[1]
-
MedChemExpress. "BnO-PEG4-CH2COOH Product Specifications and CAS 86259-56-5." MCE Catalog.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of BnO-PEG4-CH2COOH
This document provides a detailed protocol for the proper disposal of 2-(2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethoxy)acetic acid, commonly known as BnO-PEG4-CH2COOH. As a specialized PEG linker used extensively in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, its handling and disposal demand a meticulous approach to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Identification and Risk Assessment: A Structural Perspective
While a specific, comprehensive toxicological profile for BnO-PEG4-CH2COOH is not extensively documented, a professional risk assessment can be conducted by analyzing its structural components: a benzyl ether, a polyethylene glycol (PEG) chain, and a terminal carboxylic acid.
-
Benzyl Ether Group: The benzyl group is generally stable. However, like other ethers, prolonged storage with exposure to air and light can potentially lead to the formation of explosive peroxides, although this risk is significantly lower than with compounds like diethyl ether.[1][2] It is crucial to date containers upon receipt and opening.
-
PEG Chain: Polyethylene glycol itself is characterized by low toxicity and is considered biocompatible.[3] However, its presence can affect the solubility and environmental fate of the molecule.
-
Carboxylic Acid Group: The terminal carboxylic acid is a weak acid. While not highly corrosive, it will react with bases and requires segregation from incompatible chemicals.[4]
-
Aquatic Toxicity: Crucially, safety data for structurally similar compounds, such as Benzyl-PEG4-CH2CO2tBu and benzyl acetate, indicate that they are toxic or very toxic to aquatic life with long-lasting effects.[5][6][7] This is a primary driver for the disposal protocol and strictly prohibits drain disposal.
Based on this analysis, BnO-PEG4-CH2COOH waste should be treated as potentially hazardous chemical waste, with a particular focus on preventing environmental release.
Table 1: Hazard Profile and Safety Recommendations
| Hazard Attribute | Assessment based on Structural Analogs | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[6][7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][8] |
| Skin/Eye Irritation | May cause skin and eye irritation.[9][10] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[11][12] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[5][6][7] | Do not dispose of down the drain. Collect all waste for pickup by a licensed disposal service.[11][13] |
| Reactivity | Generally stable. Incompatible with strong oxidizing agents and bases.[9] | Segregate from incompatible materials during storage and waste collection.[14][15] |
Core Principles for Responsible Chemical Disposal
The disposal of any laboratory chemical is governed by the principle of "cradle-to-grave" responsibility, where the generator of the waste is accountable for its safe management until its final destruction.[16] This process is best guided by the four tiers of waste management:
-
Source Reduction & Prevention: Order only the necessary quantities of BnO-PEG4-CH2COOH to minimize surplus.[4][16]
-
Reuse or Redistribution: If you have unopened, unexpired material that is no longer needed, check if it can be shared with other research groups within your institution.[14]
-
Recycling & Treatment: While not typically applicable for this specific compound on a lab scale, this tier involves treating waste to reduce its hazard level.
-
Disposal: This is the final option and must be conducted in a compliant and safe manner through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[11][17]
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for collecting and disposing of BnO-PEG4-CH2COOH waste, including the pure compound, contaminated labware, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[12]
-
Hand Protection: Use nitrile or other chemical-resistant gloves. Inspect gloves before use and dispose of them as solid chemical waste after handling.[5]
-
Body Protection: A standard laboratory coat must be worn at all times.[11]
-
Work Area: Conduct all waste handling and consolidation within a certified chemical fume hood to minimize inhalation risk.[12]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[14][18]
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all BnO-PEG4-CH2COOH waste. A glass bottle is often a suitable choice.[4][19]
-
Solid Waste: Collect any solid BnO-PEG4-CH2COOH, as well as contaminated items like weighing paper, pipette tips, and gloves, in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[11]
-
Liquid Waste: Collect all solutions containing BnO-PEG4-CH2COOH in your designated liquid waste container. Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[4][14]
-
Aqueous vs. Organic: If institutional policy requires, segregate predominantly aqueous solutions from organic solvent solutions.
Step 3: Container Labeling
Accurate and clear labeling is a legal requirement and essential for safety.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as you begin collecting waste.[19][20]
-
Clearly write the full chemical name: "BnO-PEG4-CH2COOH" or "2-(2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethoxy)acetic acid" . Avoid using abbreviations.
-
List all constituents and their approximate concentrations, including solvents (e.g., "BnO-PEG4-CH2COOH in 50% DMSO / 50% Water").
-
Keep the container closed with a tight-fitting cap at all times, except when adding waste.[14][20][21]
Step 4: Temporary Storage
Store the waste container in a designated satellite accumulation area within your laboratory.
-
The storage area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.[15]
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[4]
-
Store it away from incompatible materials.[22]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11][13]
-
Follow all institutional procedures for waste manifest documentation.[8]
-
Never attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so under an approved institutional protocol.[8]
Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
-
Minor Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical spill pillow.[6][20][23]
-
Carefully sweep or scoop the absorbed material into a designated container for chemical waste disposal.
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.
-
All materials used for cleanup must be disposed of as hazardous waste.[20]
-
-
Major Spills:
Visualization: Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of BnO-PEG4-CH2COOH.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of BnO-PEG4-CH2COOH, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
-
University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Available at: [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Available at: [Link]
-
Purdue University. (n.d.). Diethyl Ether. REM. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
Giselher, K. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]
-
CSIR-IIP. (n.d.). Strategies for chemical waste management in CSIR-IIP. Available at: [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Staff Portal. Available at: [Link]
-
University of Missouri. (n.d.). Use of Ether. Environment, Health & Safety. Available at: [Link]
-
BioActs. (2018, October 26). Material Safety Data Sheet. Available at: [Link]
-
Nanocs Inc. (2016, August 21). Safety Data Sheet. Available at: [Link]
-
DC Chemicals. (2024, January 1). Benzyl-PEG4-CH2CO2tBu|MSDS. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 6). Benzyl acetate SAFETY DATA SHEET. Available at: [Link]
-
Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]
-
Shinsei Chemical Company Ltd. (n.d.). Safety Data Sheet. Available at: [Link]
-
JenKem Technology. (2012, January 1). MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
MDPI. (2024, November 14). Paclitaxel-Loaded, Pegylated Carboxylic Graphene Oxide.... Pharmaceutics. Available at: [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. One moment, please... [jenkemusa.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzyl-PEG4-CH2CO2tBu|MSDS [dcchemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Laboratory waste | Staff Portal [staff.ki.se]
- 16. iip.res.in [iip.res.in]
- 17. nanocs.net [nanocs.net]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. vumc.org [vumc.org]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. purdue.edu [purdue.edu]
- 23. encapsula.com [encapsula.com]
Personal protective equipment for handling BnO-PEG4-CH2COOH
Executive Summary & Risk Context
BnO-PEG4-CH2COOH (CAS: 876345-13-0 analog/derivative) is a heterobifunctional linker widely used in PROTAC® linker synthesis and Antibody-Drug Conjugates (ADCs). It features a benzyl-protected hydroxyl group and a reactive carboxylic acid.
Why This Matters: While the neat compound is classified as a standard irritant (H315/H319), the operational risk is often underestimated. The carboxylic acid moiety is reactive, capable of causing contact dermatitis, and the PEG backbone acts as a penetration enhancer, potentially carrying surface contaminants through the dermal barrier. Furthermore, this compound is typically handled in conjunction with coupling agents (EDC, HATU) and chlorinated solvents, necessitating a dynamic PPE strategy.
Chemical Hazard Profile
Before selecting PPE, you must understand the specific hazards driving the choice.[1]
| Property | Characteristic | Safety Implication |
| Physical State | Viscous oil or low-melting solid | High surface adhesion; difficult to remove from gloves/surfaces without smearing. |
| Acidity | Carboxylic Acid (COOH) | Skin/Eye irritant. Reacts with bases. Potential to degrade standard latex. |
| Reactivity | Benzyl Ether (BnO) | Stable to acid/base; requires specific conditions (H₂/Pd or Lewis Acids) to deprotect. |
| Hygroscopicity | High | Absorbs atmospheric water rapidly, altering stoichiometry. Must be handled under inert gas. |
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the task, not just the substance. This "task-based" approach reduces compliance fatigue while maximizing safety during critical steps.
| Task | Hand Protection (Gloves) | Eye Protection | Respiratory/Body |
| Weighing (Solid/Neat) | Nitrile (Single Layer) Min Thickness: 0.11mmStandard protection against neat oil/solid. | Safety Glasses Side shields required.[2][3] | Lab Coat (Cotton/Poly) Buttoned. Fume hood sash at correct height. |
| Solubilization (DCM/DMF) | Laminate / Double Gloving Inner: Nitrile, Outer: Silver Shield®Nitrile degrades in <2 mins in DCM. | Chemical Goggles Required if using volatile solvents or vigorous stirring. | Fume Hood (Mandatory) Face velocity: 80-100 fpm. |
| Coupling Reaction | Nitrile (Double Layer) Change outer glove immediately upon splash. | Safety Glasses Standard protection.[2][3] | Lab Coat + Apron If handling volumes >100mL. |
| Spill Cleanup | Nitrile (Heavy Duty) Thickness: >0.2mmExtended cuff recommended. | Face Shield + Goggles Prevent splash-back during absorption. | Respirator (Optional) Half-mask with OV/P100 cartridges if outside hood. |
Expert Insight: Do not rely on latex gloves. The carboxylic acid functionality can degrade natural rubber latex over time, and latex offers poor resistance to the organic solvents (DCM, THF) almost always used to dissolve this linker.
Operational Protocol: Safe Handling Lifecycle
This protocol ensures both operator safety and chemical integrity (preventing hydrolysis of the active ester if formed).
Phase 1: Preparation
-
Equilibrate: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation from ruining the hygroscopic PEG linker.
-
Inert Environment: Flush the headspace with Argon or Nitrogen immediately after opening.
Phase 2: Weighing & Transfer
-
Viscosity Management: If the reagent is a viscous oil, do not attempt to pour. Use a wide-bore pipette tip or a glass syringe to withdraw the aliquot.
-
Solvent Rinse: If weighing into a flask, rinse the pipette/syringe with your reaction solvent (e.g., DMF) to ensure quantitative transfer.
Phase 3: Reaction & Cleanup
-
Quenching: Any unreacted activated esters (if you activated the COOH) should be quenched with a primary amine (e.g., Tris buffer or ethanolamine) before disposal.
-
Decontamination: Wipe balance areas with a soap/water solution first (to solubilize the PEG), followed by an ethanol wipe.
Visual Workflow: Safety Logic
The following diagram illustrates the decision-making logic for handling BnO-PEG4-CH2COOH, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for PPE selection and handling based on solvent compatibility and environmental conditions.
Disposal & Emergency Response
Waste Disposal Streams[4][5][6]
-
Stream A (Halogenated): If dissolved in DCM/Chloroform.
-
Stream B (Non-Halogenated): If dissolved in DMF, DMSO, or Acetone.
-
Stream C (Solid/Sharps): Contaminated pipette tips, syringes, and dry waste.
-
Prohibition: NEVER pour PEG derivatives down the sink. Although PEGs are water-soluble, they increase Chemical Oxygen Demand (COD) in wastewater and may carry other regulated contaminants.
Emergency Spill Procedures
-
Isolate: Mark the area.[6] If the spill is >50mL and outside a hood, evacuate.
-
Absorb: Use vermiculite or sand.[3] Do not use paper towels alone, as the viscous oil will smear.
-
Clean: Scrub the area with warm soapy water (PEG is highly soluble in water) before using organic solvents.
References
-
Unigloves. Nitrile Gloves Acid Resistance Guide. Retrieved from [Link]
- National Research Council (US).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
